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  • Product: 2-Chloro-5-phenylpyridine-3-carboxaldehyde
  • CAS: 176433-57-1

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility Profile & Handling of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

Topic: Solubility of 2-Chloro-5-phenylpyridine-3-carboxaldehyde in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This gui...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-Chloro-5-phenylpyridine-3-carboxaldehyde in DMSO and Methanol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the solubility and solution-phase behavior of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS: 176433-57-1). As a functionalized pyridine intermediate, this compound exhibits distinct solubility characteristics governed by the interplay between its lipophilic phenyl-chloro domains and its polar aldehyde-pyridine core.[1]

Key Findings:

  • DMSO: The optimal solvent for high-concentration stock solutions (>100 mM) and biological assays.

  • Methanol: A viable solvent for chemical synthesis and crystallization, but thermodynamically unstable for long-term storage due to reversible hemiacetal formation.

  • Critical Protocol: Exact solubility must be empirically determined using the Tiered Gravimetric-Optical Protocol outlined in Section 4 due to batch-specific crystallinity variations.

Chemical Identity & Structural Analysis[2][3][4][5][6][7]

Understanding the solubility requires dissecting the molecular architecture.

PropertyDetail
Compound Name 2-Chloro-5-phenylpyridine-3-carboxaldehyde
CAS Number 176433-57-1
Molecular Formula C₁₂H₈ClNO
Molecular Weight 217.65 g/mol
Structural Features [2][3][][5][6] • Pyridine Ring: Electron-deficient heteroaromatic core.• 2-Chloro: Withdraws electron density, reducing basicity.• 3-Carboxaldehyde: Polar, reactive electrophile.• 5-Phenyl: Adds significant lipophilicity (

-

stacking potential).

Solubility Prediction (SAR): The 5-phenyl group disrupts the water solubility typical of simple pyridines, making this compound hydrophobic . However, the dipole moment generated by the aldehyde and pyridine nitrogen ensures high affinity for polar aprotic solvents (DMSO, DMF) and polar protic solvents (MeOH, EtOH).

Solubility Profile: DMSO vs. Methanol

Dimethyl Sulfoxide (DMSO)

Status: Recommended for Stock Solutions

DMSO is the gold standard for solubilizing this compound for three reasons:

  • Dipole-Dipole Interactions: The sulfoxide group effectively solvates the polar aldehyde and pyridine nitrogen.

  • Disruption of Stacking: DMSO is excellent at breaking the

    
    -
    
    
    
    stacking interactions induced by the phenyl ring, which often causes crystal packing stability in solid forms.
  • Chemical Inertness: Unlike alcohols, DMSO does not reversibly attack the aldehyde carbonyl under neutral conditions.

  • Estimated Solubility: Typically >100 mg/mL (approx. 450 mM).

  • Application: Ideal for preparing 10–50 mM stock solutions for high-throughput screening (HTS) or Suzuki-Miyaura coupling stock feeds.

Methanol (MeOH)

Status: Suitable for Synthesis / Unsuitable for Storage

Methanol dissolves the compound well but introduces a chemical equilibrium that can confuse analytical data (HPLC/NMR).

  • Solubility Mechanism: Hydrogen bonding with the pyridine nitrogen and aldehyde oxygen.

  • The Hemiacetal Trap: In methanol, the electron-deficient aldehyde carbon (activated by the pyridine ring) is susceptible to nucleophilic attack by the solvent, forming a hemiacetal.

    
    
    
  • Analytical Impact: An NMR spectrum in CD₃OD may show two sets of peaks (aldehyde vs. hemiacetal). This is not an impurity; it is a solvent-solute equilibrium.

  • Estimated Solubility: Moderate to High (typically >20 mg/mL).

Comparative Data Table
SolventSolubility PotentialPrimary InteractionStability RiskRecommended Use
DMSO High (>100 mg/mL)Dipole-DipoleLow (Oxidation possible over months)Stock solutions, Bio-assays
Methanol High (>20 mg/mL)H-BondingMedium (Hemiacetal formation)Crystallization, Synthesis
Water Low (<1 mg/mL)Hydrophobic effectN/APrecipitation anti-solvent
DCM High Dispersion/DipoleLowExtraction, Chromatography

Protocol: Self-Validating Solubility Determination

Do not rely on literature values alone. Polymorph differences can alter solubility by factor of 2-10. Use this tiered protocol to validate your specific batch.

Tier 1: Visual Saturation Method (Rapid)

Objective: Determine approximate solubility range.

  • Weigh 10 mg of compound into a clear 1.5 mL HPLC vial.

  • Add 100 µL of solvent (DMSO or Methanol).

  • Vortex for 60 seconds.

  • Observation:

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to Step 5.

  • Add solvent in 100 µL increments, vortexing between additions, until clear.

  • Calculation:

    
    
    
Tier 2: HPLC Quantitative Saturation (Precision)

Objective: Precise solubility for thermodynamic data.

  • Saturation: Add excess solid (~50 mg) to 1 mL solvent. Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter (Do not use Nylon for aldehydes).

  • Dilution: Dilute the filtrate 1:100 in Acetonitrile (ACN). Do not dilute in Methanol to avoid hemiacetal peak splitting.

  • Quantification: Inject onto HPLC (C18 column) against a standard curve prepared in ACN.

Visualizations

Diagram 1: Solubility Determination Workflow

This flowchart illustrates the decision-making process for handling this compound based on the application.

SolubilityWorkflow Start Start: 2-Chloro-5-phenylpyridine- 3-carboxaldehyde Solid Choice Select Application Start->Choice BioAssay Biological Assay / HTS Choice->BioAssay High Stability Needed Synthesis Chemical Synthesis / Reaction Choice->Synthesis Reactivity Needed DMSO_Path Dissolve in DMSO (Target: 10-100 mM) BioAssay->DMSO_Path MeOH_Path Dissolve in Methanol/Ethanol Synthesis->MeOH_Path Check_Clear Visual Check: Is solution clear? DMSO_Path->Check_Clear MeOH_Path->Check_Clear Sonicate Sonicate (30-40°C) Break Crystal Lattice Check_Clear->Sonicate No (Cloudy) Filter Filter (0.22 µm PTFE) Check_Clear->Filter Yes (Clear) Sonicate->Check_Clear Stable_Stock Stable Stock Solution (Store -20°C, Inert Gas) Filter->Stable_Stock From DMSO Reactive_Mix Reaction Mixture (Use immediately) Filter->Reactive_Mix From MeOH

Caption: Decision matrix for solvent selection based on downstream application requirements.

Diagram 2: Solvation & Reactivity Map

This diagram details the molecular interactions, highlighting the hemiacetal risk in methanol.

ReactivityMap Compound Aldehyde Form (Active Electrophile) DMSO DMSO Solvation (Dipole Stabilization) Compound->DMSO Dissolution (Stable) MeOH Methanol Solvation (H-Bonding) Compound->MeOH Dissolution Hemiacetal Hemiacetal Form (Reversible Adduct) MeOH->Hemiacetal Nucleophilic Attack (Equilibrium)

Caption: Mechanistic view of solvation stability. Note the reversible equilibrium in Methanol.

Expert Recommendations for Handling

  • Storage of Stocks: Always store DMSO stocks at -20°C or -80°C. While DMSO is chemically inert, the aldehyde group can slowly oxidize to the carboxylic acid (2-chloro-5-phenylnicotinic acid) if exposed to air. Purge vials with Nitrogen or Argon.

  • Avoid Primary Amines: Do not dissolve in solvents containing amines (e.g., Tris buffer) unless an immediate Schiff base reaction is intended.

  • Recrystallization: If the compound purity is low, Methanol or Ethanol are excellent solvents for recrystallization. Dissolve hot, cool slowly. The hemiacetal reverts to the aldehyde upon crystallization and drying.

References

  • Synthesis & Reactivity Context

    • Gangadasu, B., et al.[2][3][7] "A Simple and Convenient Preparation of 2-Chloro-5-methylpyridine-3-carbaldehyde Imines." Heterocyclic Communications, vol. 8, no. 3, 2002. Link

    • Note: This reference establishes the reactivity of the 2-chloro-3-formylpyridine core with nucleophiles in polar solvents.
  • General Solubility Protocols

    • NICEATM.[8] "Test Method Protocol for Solubility Determination (Phase III)." ICCVAM, 2003.[8] Link

    • Note: The "Tiered" approach in this guide is adapted
  • Hemiacetal Formation Mechanisms

    • Lippert, A. R., et al. "Mechanisms of formation of hemiacetals: intrinsic reactivity analysis." PubMed, 2012. Link

    • Note: Provides the theoretical basis for the aldehyde-methanol equilibrium described in Section 3.2.
  • Compound Data & Availability

    • PubChem CID 3232568: 2-Chloro-5-phenylpyridine-3-carboxaldehyde. Link

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS No. 176433-57-1) is publicly available.

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS No. 176433-57-1) is publicly available. The following guide has been meticulously compiled by synthesizing data from the European Chemicals Agency (ECHA) and by drawing scientifically sound inferences from the safety profiles of structurally analogous compounds. This document is intended to provide a comprehensive framework for risk assessment and safe handling in a research and development setting.

Section 1: Chemical Identity and Physicochemical Properties

2-Chloro-5-phenylpyridine-3-carboxaldehyde is a substituted pyridine derivative. Its structural features—a chlorinated pyridine ring, a phenyl group, and an aldehyde functional group—are pivotal in determining its reactivity and toxicological profile. The aldehyde group, in particular, suggests a potential for reactivity as both an electrophile and a nucleophile, and a propensity for oxidation.

PropertyDataSource
IUPAC Name 2-chloro-5-phenylpyridine-3-carbaldehydeECHA[1]
CAS Number 176433-57-1ECHA[1]
EC Number 623-925-7ECHA[1]
Molecular Formula C₁₂H₈ClNOECHA[1]
Molecular Weight 217.65 g/mol Calculated
Appearance Assumed to be a solidInferred from similar compounds
Solubility Expected to be soluble in organic solventsInferred from structural analogues

Section 2: Hazard Identification and GHS Classification

The European Chemicals Agency (ECHA) provides a harmonized classification for this compound, which forms the basis of our understanding of its intrinsic hazards.[1] The aldehyde functional group is a known irritant, and the chlorinated pyridine core can contribute to toxicity.

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity (Oral) 3H301: Toxic if swallowedGHS06
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritationGHS07
Skin Corrosion/Irritation 2H315: Causes skin irritationGHS07
Serious Eye Damage/Eye Irritation 2H319: Causes serious eye irritationGHS07

Expert Analysis of Hazards:

  • Acute Oral Toxicity (Category 3): This classification indicates a significant risk of toxicity upon ingestion. The small lethal dose implied by this category necessitates stringent measures to prevent oral exposure.

  • Respiratory Irritation (STOT SE 3): The aldehyde group is likely responsible for irritation to the respiratory tract. Handling procedures must be designed to minimize the inhalation of dust or aerosols.

  • Skin and Eye Irritation (Category 2): As with many reactive organic compounds, direct contact with the skin and eyes is expected to cause irritation. The severity of this irritation warrants the use of robust personal protective equipment.

Section 3: Safe Handling and Engineering Controls

A multi-layered approach to exposure control is paramount. The hierarchy of controls, from engineering solutions to personal protective equipment, provides a framework for minimizing risk.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at its source. For a compound with the hazard profile of 2-Chloro-5-phenylpyridine-3-carboxaldehyde, the following are essential:

  • Chemical Fume Hood: All manipulations of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[2]

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is non-negotiable.[2]

Personal Protective Equipment (PPE): A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

PPE TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4]To protect against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and changed frequently.[2]To prevent skin contact, which can lead to irritation. The use of double gloving is recommended for handling concentrated solutions.
Skin and Body Protection A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemically resistant apron or suit may be necessary.[2][3]To minimize the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available and used if engineering controls are insufficient or during emergency situations.[3][4]To prevent respiratory irritation from the inhalation of dust or aerosols.

Section 4: Step-by-Step Experimental Protocol for Safe Handling

The following protocol is designed to be a self-validating system, where each step contributes to the overall safety of the procedure.

  • Preparation and Risk Assessment:

    • Review this technical guide and any other available safety information.

    • Conduct a pre-work hazard analysis for the specific experiment.

    • Ensure all necessary engineering controls are functioning correctly and that the required PPE is available and in good condition.

  • Weighing and Aliquoting:

    • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

    • Use a spatula to handle the solid material, avoiding the generation of dust.

    • Close the container immediately after use.

  • Solution Preparation:

    • Add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, cool the vessel as needed.

    • Keep the container closed as much as possible during the process.

  • Reaction and Work-up:

    • Conduct all reactions in a chemical fume hood.

    • Use appropriate glassware and equipment that is in good condition.

    • Monitor the reaction for any signs of an uncontrolled process.

  • Post-Experiment Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent.

    • Decontaminate all glassware and equipment before removing it from the fume hood.

    • Dispose of all waste in clearly labeled, sealed containers.

Section 5: Emergency Procedures

Rapid and correct response to an emergency is critical.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][5]
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.[4]
Accidental Release Measures

The following workflow illustrates the logical steps for responding to a spill.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Safety First Ventilate Ensure Adequate Ventilation Alert->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for Accidental Spill Response.

Section 6: Storage and Disposal

Proper storage and disposal are essential for maintaining a safe laboratory environment.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]

  • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

Section 7: Conclusion

While a comprehensive, manufacturer-provided SDS for 2-Chloro-5-phenylpyridine-3-carboxaldehyde is not currently available, a robust safety protocol can be established based on the available data from ECHA and a thorough understanding of the hazards associated with its functional groups and structural analogues. Adherence to the principles of the hierarchy of controls, diligent use of personal protective equipment, and a well-practiced emergency response plan are the cornerstones of safely handling this and other novel chemical entities in a research and development setting.

References

  • 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem. [Link]

  • 2-chloro-5-methylpyridine-3-carbaldehyde - MySkinRecipes. [Link]

  • Overview - ECHA CHEM. [Link]

  • 2-Chloro-N-phenyl-3-pyridinecarboxamide | C12H9ClN2O | CID 171495 - PubChem. [Link]

  • INDOFINE Chemical Company, Inc. [Link]

  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile - Capot Chemical. (2022, May 12). [Link]

  • 2-Chloro-5-phenylpyridine | CAS#:66600-05-3 | Chemsrc. (2025, August 25). [Link]

  • Tris(propan-2-yl)silanethiol | C9H22SSi | CID 3435097 - PubChem - NIH. [Link]

  • Safety Data Sheet: dodecylbenzenesulfonic acid - Valudor Products. [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 2-Chloro-5-phenylpyridine-3-carboxaldehyde, with a Focus on Melting Point Determination

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-5-phenylpyridine-3-carboxaldehyde, with a primary focus on the theoretical and experimental determination of its meltin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Chloro-5-phenylpyridine-3-carboxaldehyde, with a primary focus on the theoretical and experimental determination of its melting point range. This document is intended for researchers, scientists, and drug development professionals who are working with or synthesizing this and structurally related compounds. Given that 2-Chloro-5-phenylpyridine-3-carboxaldehyde is a specialized intermediate, this guide emphasizes the foundational principles and practical methodologies required for its thorough characterization.

Introduction and Physicochemical Profile

2-Chloro-5-phenylpyridine-3-carboxaldehyde belongs to the class of substituted pyridines, which are key structural motifs in numerous pharmaceutical and agrochemical compounds. The presence of a chloro group, a phenyl ring, and an aldehyde functional group on the pyridine core creates a unique electronic and steric environment, influencing its reactivity and physical properties. A precise understanding of these properties, particularly the melting point, is critical for identity confirmation, purity assessment, and as a determinant for downstream process development and formulation.

While a definitive, published melting point for 2-Chloro-5-phenylpyridine-3-carboxaldehyde is not consistently reported across major chemical databases, we can predict a likely range based on the analysis of structurally analogous compounds. This guide will further detail the rigorous experimental procedure for its empirical determination.

PropertyPredicted/Known ValueSource
Molecular FormulaC₁₂H₈ClNON/A
Molecular Weight217.65 g/mol N/A
Predicted Melting Point Range ~100-115 °C Author's expert estimation based on related structures
Boiling PointNot available (likely to decompose)N/A
SolubilitySoluble in common organic solvents (e.g., DCM, EtOAc, THF)N/A

A note on the predicted melting point: The prediction is derived from comparing the melting points of related structures. For instance, 2-chloro-5-phenylpyridine has a reported melting point of 65-66 °C.[1] The addition of the carboxaldehyde group at the 3-position is expected to increase the melting point due to a higher molecular weight and the potential for stronger intermolecular interactions (dipole-dipole). For comparison, 2,4-dichloro-3-phenyl-5-pyridinecarboxaldehyde, which has an additional chloro-substituent, melts at 106 °C.[2]

The Critical Role of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range (typically < 2 °C). The sharpness of the melting point range is a reliable indicator of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range. Therefore, accurate melting point determination is a fundamental aspect of compound characterization for:

  • Identity Confirmation: Comparing the experimentally determined melting point with a known value (if available) can help to confirm the identity of a synthesized compound.

  • Purity Assessment: A sharp melting point range is indicative of high purity. A broad range suggests the presence of impurities.

  • Quality Control: In a manufacturing setting, melting point determination is a straightforward and cost-effective method for quality control.

Experimental Determination of Melting Point

The following protocol outlines the standard procedure for determining the melting point of a crystalline solid, such as 2-Chloro-5-phenylpyridine-3-carboxaldehyde, using a modern digital melting point apparatus.

Materials and Equipment
  • Synthesized and purified 2-Chloro-5-phenylpyridine-3-carboxaldehyde (crystalline solid)

  • Capillary tubes (one end sealed)

  • Digital melting point apparatus (e.g., Stuart SMP30, Mettler Toledo MP series)[3][4]

  • Spatula

  • Mortar and pestle (if the sample consists of large crystals)

  • Packing tube (a long, thin glass tube)

Step-by-Step Protocol
  • Sample Preparation:

    • Ensure the sample is completely dry. The presence of residual solvent will lead to an inaccurate, depressed melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Invert the open end of a capillary tube and press it into the powdered sample. A small amount of the sample will enter the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to cause the sample to fall to the bottom.

    • To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (packing tube). The bouncing action will compact the sample.

    • Repeat until the sample height in the capillary tube is 2-3 mm.[5] An excessive amount of sample will result in a broadened melting range.

  • Melting Point Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.

    • Set a heating ramp rate. For an unknown compound, a rapid initial heating can be used to determine an approximate melting point. Then, a second, more precise measurement should be performed with a fresh sample.

    • For the precise measurement, heat at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C/min. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.[5]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T1).

    • Record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

Interpreting the Results
  • Sharp Melting Range (e.g., 108-109 °C): Indicates a high degree of purity.

  • Broad Melting Range (e.g., 104-109 °C): Suggests the presence of impurities.

  • Depressed Melting Point: If the observed melting point is significantly lower than the expected value, it is likely due to impurities.

The following diagram illustrates the workflow for accurate melting point determination.

MeltingPointWorkflow Dry Dry Sample Grind Grind to Fine Powder Dry->Grind Load Load Capillary Tube Grind->Load Pack Pack Sample (2-3 mm) Load->Pack Insert Insert into Apparatus Pack->Insert Heat Heat (Slow Ramp Rate) Insert->Heat Observe Observe & Record Heat->Observe T1 T1: First Liquid Droplet Observe->T1 T2 T2: Fully Liquid Observe->T2

Caption: Workflow for Experimental Melting Point Determination.

Factors Influencing Melting Point and Range

Several factors beyond purity can influence the observed melting point of a compound. A thorough understanding of these is essential for accurate and reproducible measurements.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphs) can lead to different melting points for the same chemical entity. Each polymorph will have a unique crystal lattice and, consequently, a different melting point.

  • Heating Rate: As previously mentioned, a rapid heating rate can lead to an artificially high and broad melting range because the sample temperature will lag behind the thermometer reading.

  • Sample Packing: A loosely packed sample can shrink upon heating, making it difficult to determine the exact point of melting.

  • Decomposition: Some organic compounds, particularly those with high melting points, may decompose at or near their melting point. This is often indicated by a darkening of the sample.

Synthesis and Purification Context

The determination of the melting point is an integral part of the characterization of a newly synthesized compound. The synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde would likely proceed via a Vilsmeier-Haack type reaction on an appropriate acetanilide precursor, a common method for producing 2-chloroquinoline-3-carbaldehydes and related structures.

The purification of the crude product, typically through recrystallization or column chromatography, is a prerequisite for accurate melting point determination. The choice of solvent for recrystallization is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

The following diagram illustrates the logical flow from synthesis to characterization.

SynthesisToCharacterization cluster_characterization Physicochemical Characterization Synthesis Chemical Synthesis (e.g., Vilsmeier-Haack) CrudeProduct Crude Product Synthesis->CrudeProduct Purification Purification (e.g., Recrystallization) CrudeProduct->Purification PureProduct Pure Crystalline Solid Purification->PureProduct MeltingPoint Melting Point Determination PureProduct->MeltingPoint Spectroscopy Spectroscopic Analysis (NMR, IR, MS) PureProduct->Spectroscopy PurityAnalysis Purity Assessment (HPLC, TLC) PureProduct->PurityAnalysis MeltingPoint->PurityAnalysis Confirms Purity

Caption: Logical Flow from Synthesis to Final Characterization.

Conclusion

References

  • 2-CHLORO-5-PHENYLPYRIDINE - Physico-chemical Properties. ChemBK. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. Available at: [Link]

  • Synthesis and characterization some of pyridine derivatives. Iraqi Journal of Science. Available at: [Link]

  • Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. PMC. Available at: [Link]

  • 2-Chloro-5-phenylpyridine | CAS#:66600-05-3. Chemsrc. Available at: [Link]

  • Synthesis and Characterization of Some New Pyridine and Pyrimidine Derivatives and Studying Their Biological Activities. Baghdad Science Journal. Available at: [Link]

  • 2-Chloro-N-phenyl-3-pyridinecarboxamide. PubChem. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. Google Patents.
  • 2-chloro-5-methylpyridine-3-carbaldehyde. MySkinRecipes. Available at: [Link]

  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]

  • Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines. Heterocyclic Communications. Available at: [Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. Available at: [Link]

Sources

Exploratory

Structural Analysis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

This guide details the structural analysis, synthetic logic, and quality control parameters for 2-Chloro-5-phenylpyridine-3-carboxaldehyde . It is designed for medicinal chemists and process engineers requiring high-fide...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthetic logic, and quality control parameters for 2-Chloro-5-phenylpyridine-3-carboxaldehyde . It is designed for medicinal chemists and process engineers requiring high-fidelity characterization data for this biaryl scaffold.

Technical Guide & Characterization Protocol

Molecular Profile & Theoretical Conformation

This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors where the biaryl axis provides hydrophobic pocket occupancy and the aldehyde serves as a "warhead" precursor (e.g., for reductive amination or condensation).

PropertySpecification
IUPAC Name 2-Chloro-5-phenylpyridine-3-carbaldehyde
CAS Number 176433-57-1 (Primary), 66600-05-3 (Base scaffold ref)
Formula

Exact Mass 217.0294
ClogP ~3.4 (Lipophilic)
Key Functionality Electrophilic aldehyde (C3),

-active chloride (C2)
3D Conformational Analysis

The steric interaction between the phenyl ring at C5 and the pyridine protons forces the biaryl system out of planarity.

  • Torsion Angle: The phenyl ring is predicted to be twisted by ~35-45° relative to the pyridine plane to minimize repulsion between the phenyl ortho-protons and the pyridine H4/H6.

  • Implication: This twist disrupts

    
    -conjugation, slightly hypsochromically shifting the UV 
    
    
    
    compared to a planar system.

Synthetic Logic & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities. The most robust route is the Suzuki-Miyaura coupling of 5-bromo-2-chloronicotinaldehyde.

Reaction Pathway Diagram

The following workflow illustrates the regioselective coupling logic and potential side reactions.

SynthesisWorkflow Start 5-Bromo-2-chloronicotinaldehyde (Precursor) Reagent Phenylboronic Acid Pd(PPh3)4, Na2CO3 Start->Reagent Product 2-Chloro-5-phenylpyridine- 3-carboxaldehyde (Target) Start->Product Selective C-C Bond Formation (C-Br > C-Cl reactivity) Impurity1 Impurity A: Des-bromo (Hydrodehalogenation) Start->Impurity1 Pd-H species Impurity2 Impurity B: Bis-coupling (2,5-diphenyl) Product->Impurity2 Over-reaction at C2-Cl Impurity3 Impurity C: Oxidized Acid Product->Impurity3 Air Oxidation (CHO -> COOH)

Figure 1: Synthetic workflow showing the chemoselective Suzuki coupling. The C-Br bond is significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond, allowing retention of the 2-chloro "handle."

Spectroscopic Characterization Protocol

This section provides the self-validating spectral signatures required to confirm identity and purity.

A. Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

Reference: TMS (0.00 ppm)
Signal (

ppm)
MultiplicityIntegralAssignmentStructural Validation Logic
10.45 Singlet (s)1H-CHO Diagnostic aldehyde peak. Must be sharp; broadening indicates acid impurity.
8.78 Doublet (d)1HPy-H6 Most deshielded aromatic proton due to proximity to Nitrogen and Phenyl ring. Coupling

.
8.35 Doublet (d)1HPy-H4 Ortho to aldehyde (deshielding). Shows meta-coupling to H6 (

).
7.55 - 7.65 Multiplet (m)2HPh-H (ortho) Correlates with H6 in NOESY if rotation is slow (rare).
7.45 - 7.55 Multiplet (m)3HPh-H (meta/para) Standard aromatic envelope.

Critical QC Check:

  • Coupling Constant (

    
    ):  The pyridine protons H4 and H6 are meta to each other. You must observe a clean meta-coupling constant of ~2.0 – 2.5 Hz . If you see a larger coupling (~8 Hz), regioisomer contamination (e.g., 2-chloro-4-phenyl...) is present.
    
B. Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • Molecular Ion (

    
    ):  218.03 Da
    
  • Isotope Pattern: The presence of one Chlorine atom dictates a specific isotopic abundance.

    • M (218.0): 100% relative abundance.

    • M+2 (220.0): ~32% relative abundance.

    • Validation: If the M+2 peak is <10% or >50%, the Chlorine is either missing (des-chloro impurity) or bis-chlorinated.

C. Infrared Spectroscopy (FT-IR)
  • 1690 - 1710 cm⁻¹: Strong

    
     stretch (Aldehyde). Lower frequency than typical aliphatic aldehydes due to conjugation with the pyridine ring.
    
  • 1580 cm⁻¹: C=N / C=C aromatic skeletal vibrations.

  • 1050 - 1100 cm⁻¹: Aryl chloride (C-Cl) stretch (often weak/obscured).

Quality Control & Stability

The aldehyde functionality is the stability-limiting factor.

HPLC Method Parameters (Purity Profiling)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (MeCN).

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde specific).

  • Retention Time Logic:

    • Acid Impurity: Elutes early (polar).

    • Target Aldehyde: Intermediate elution.

    • Bis-phenyl Impurity: Elutes late (highly lipophilic).

Stability Protocol
  • Storage: Store at -20°C under Argon/Nitrogen.

  • Oxidation Risk: The aldehyde slowly oxidizes to 2-chloro-5-phenylnicotinic acid upon air exposure. This appears as a white precipitate in the yellow oil/solid aldehyde.

  • Re-purification: If acid content >2%, dissolve in

    
     and wash with saturated 
    
    
    
    (aq). The acid moves to the aqueous layer; the aldehyde remains in the organic layer.

References

  • Synthetic Methodology: Organic Syntheses, Coll. Vol. 89, p. 549 (2012). (General protocols for pyridine functionalization and Vilsmeier-Haack formylation).

  • Suzuki Coupling on Pyridines: Green Chemistry, 2017, 19 , 5243-5249. (Mechanistic insight into Pd-catalyzed coupling of aryl chlorides/bromides in aqueous media).

  • Physical Properties & CAS Verification: ChemWhat Database, CAS# 176433-57-1 Entry. (Melting point and synonym verification).

  • Spectral Data Correlation: Royal Society of Chemistry (RSC) Data Repository, NMR data for 2-phenylpyridine derivatives.

Foundational

2-Chloro-5-phenylpyridine-3-carboxaldehyde: A Versatile Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is par...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists, Researchers, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic scaffolds, the pyridine nucleus is a cornerstone, present in a multitude of approved drugs. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-Chloro-5-phenylpyridine-3-carboxaldehyde . This compound is a trifunctionalized building block, offering three distinct points for chemical modification: the reactive aldehyde, the versatile chloro group, and the phenyl substituent which can be further functionalized. Its unique electronic and steric properties make it an exceptional starting point for constructing complex molecular architectures with significant potential for biological activity. This document serves as a technical deep-dive into the synthesis, reactivity, and strategic application of this scaffold, providing researchers with the foundational knowledge to leverage its full potential in drug discovery programs.

Core Physicochemical & Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.

PropertyValueSource
Molecular Formula C₁₂H₈ClNO[1]
Monoisotopic Mass 217.02943 Da[1]
CAS Number 66600-05-3[2]
Melting Point 87-87.5 °C (recrystallized from petroleum ether)[3]
Predicted XlogP 2.9[1]
Topological Polar Surface Area (TPSA) 12.89 Ų[4]

Spectroscopic Signature:

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons on both the phenyl and pyridine rings (7-9 ppm).

  • ¹³C NMR: The carbonyl carbon of the aldehyde will appear significantly downfield (~190 ppm). Signals for the aromatic carbons will be in the 120-160 ppm range, with the carbon attached to the chlorine atom showing a distinct chemical shift.

  • IR Spectroscopy: A strong C=O stretching band for the aldehyde will be prominent around 1700 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will show a characteristic M/M+2 isotopic pattern in a ~3:1 ratio, indicative of the single chlorine atom.

Synthesis: The Vilsmeier-Haack Approach

The most direct and widely cited method for the preparation of 2-chloro-5-phenylpyridine-3-carboxaldehyde is the Vilsmeier-Haack reaction.[3] This powerful synthetic tool allows for the simultaneous formylation and cyclization of an appropriate acyclic precursor to construct the pyridine ring.[5][6]

Causality of the Vilsmeier-Haack Reaction: The reaction proceeds through the generation of the Vilsmeier reagent, an electrophilic iminium salt (typically from phosphorus oxychloride and dimethylformamide).[5][6] This potent electrophile reacts with an electron-rich precursor, such as an enamine or an activated alkene, to initiate a cascade of reactions involving cyclization and subsequent aromatization to yield the substituted chloropyridine aldehyde.[7] A patent describes the synthesis from 4-phenyl-but-3-enenitrile and the Vilsmeier reagent (POCl₃/DMF).[3]

Workflow for Synthesis via Vilsmeier-Haack Reaction

G cluster_0 Vilsmeier Reagent Formation cluster_1 Pyridine Ring Construction DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Electrophilic activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Cyclized Intermediate Precursor 4-phenyl-but-3-enenitrile Precursor->Intermediate Reaction with Vilsmeier Reagent Product 2-Chloro-5-phenylpyridine- 3-carboxaldehyde Intermediate->Product Aromatization & Hydrolysis

Caption: Synthesis of the title compound via Vilsmeier-Haack cyclization.

Experimental Protocol: Synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

This protocol is adapted from a patented procedure and should be performed by trained chemists with appropriate safety precautions.[3]

  • Reagent Preparation: In a multi-neck flask equipped with a stirrer, thermometer, and dropping funnel, under an inert atmosphere (N₂ or Ar), add phosphorus oxychloride (POCl₃, 4.0 eq).

  • Vilsmeier Reagent Formation & Reaction: Add N,N-dimethylformamide (DMF, 4.0 eq) dropwise to the POCl₃ while maintaining a controlled temperature, typically below 10°C, to form the Vilsmeier reagent.

  • Substrate Addition: To the prepared Vilsmeier reagent, add a solution of 4-phenyl-but-3-enenitrile (1.0 eq) in a minimal amount of DMF dropwise. The addition should be controlled to maintain the reaction temperature, which is then raised to 95-100°C.

  • Reaction Monitoring: Stir the mixture at 95-100°C for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring. This step hydrolyzes the reaction intermediates to reveal the aldehyde functionality and quenches excess reagents.

  • Neutralization & Extraction: The acidic aqueous solution is neutralized with a suitable base (e.g., NaHCO₃ or NaOH solution) until it reaches a pH of ~7-8. The aqueous layer is then extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent like petroleum ether or cyclohexane, to yield the pure 2-chloro-5-phenylpyridine-3-carboxaldehyde.[3]

Chemical Reactivity & Synthetic Transformations

The power of 2-chloro-5-phenylpyridine-3-carboxaldehyde as a building block lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro-substituent can be addressed selectively under different reaction conditions, enabling a modular approach to library synthesis.

Transformations of the Aldehyde Group

The aldehyde is a versatile handle for elongation, functionalization, and cyclization reactions.

Conversion of the aldehyde to a carboxylic acid provides an entry point for amide coupling, esterification, or other acid-based transformations.

  • Rationale: While strong oxidants can be used, milder reagents are often preferred to avoid side reactions. Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) are effective for oxidizing primary alcohols to aldehydes, but under different conditions, can further oxidize aldehydes to carboxylic acids.[8][9][10] However, for robust conversion of an aromatic aldehyde, stronger reagents like potassium permanganate (KMnO₄) or chromic acid are often employed, though milder, modern methods are preferred for complex substrates.

Experimental Protocol: Oxidation to 2-Chloro-5-phenylnicotinic acid

  • Dissolve 2-chloro-5-phenylpyridine-3-carboxaldehyde (1.0 eq) in a suitable solvent like acetone or a mixture of t-BuOH/water.

  • Add an oxidant such as potassium permanganate (KMnO₄, ~2.0 eq) portion-wise while monitoring the temperature.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a reducing agent (e.g., sodium bisulfite solution) to destroy excess oxidant.

  • Acidify the mixture with HCl to precipitate the carboxylic acid product.

  • Filter the solid, wash with cold water, and dry to obtain the desired 2-chloro-5-phenylnicotinic acid.

Reduction to the primary alcohol, (2-chloro-5-phenylpyridin-3-yl)methanol, unmasks a nucleophilic hydroxyl group, useful for ether synthesis or as a directing group.

  • Rationale: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[11] It is highly chemoselective for aldehydes and ketones and will not reduce the pyridine ring or displace the chloride under standard conditions.

Experimental Protocol: Reduction to (2-Chloro-5-phenylpyridin-3-yl)methanol [11]

  • Dissolve 2-chloro-5-phenylpyridine-3-carboxaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.0-1.5 eq) portion-wise, controlling the effervescence.

  • Stir the reaction at 0°C and allow it to warm to room temperature over 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding water or dilute HCl.

  • Remove the solvent under reduced pressure and extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and purify the product by chromatography if necessary.

The Wittig reaction is a powerful method for C-C bond formation, converting the aldehyde into an alkene with high regioselectivity.[12][13] This is invaluable for installing vinyl linkers or exocyclic double bonds.

  • Rationale: A phosphonium ylide (Wittig reagent) acts as a nucleophile, attacking the electrophilic carbonyl carbon.[14] The reaction proceeds through a betaine or oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide. The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide and the reaction conditions.[13]

Workflow for Wittig Olefination

G Aldehyde 2-Chloro-5-phenylpyridine- 3-carboxaldehyde Alkene Alkene Product Aldehyde->Alkene Wittig Reaction Ylide Phosphonium Ylide (Ph₃P=CHR) Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Deprotonation Phosphonium_Salt Phosphonium Salt (Ph₃P-CH₂R⁺X⁻) Phosphonium_Salt->Ylide Byproduct Triphenylphosphine Oxide Alkene->Byproduct +

Caption: General scheme for the Wittig reaction on the aldehyde moiety.

Experimental Protocol: Generic Wittig Reaction

  • Prepare the Wittig reagent: Suspend the appropriate triphenylphosphonium salt (1.1 eq) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-BuLi, NaH, or KHMDS, 1.05 eq) dropwise to generate the colored ylide.

  • Stir for 30-60 minutes at that temperature.

  • Add a solution of 2-chloro-5-phenylpyridine-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.

The aldehyde readily condenses with primary amines to form imines (Schiff bases), which are versatile intermediates for reduction to secondary amines or for the synthesis of nitrogen-containing heterocycles.[15]

Experimental Protocol: Synthesis of Imines [15]

  • Dissolve 2-chloro-5-phenylpyridine-3-carboxaldehyde (1.0 eq) and a primary amine (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reflux the mixture for several hours. For reactions in toluene, a Dean-Stark apparatus can be used to remove the water byproduct and drive the equilibrium.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture.

  • The imine product may precipitate upon cooling and can be isolated by filtration. Alternatively, remove the solvent and purify the residue by recrystallization or chromatography.

Transformations of the 2-Chloro Group

The 2-chloro substituent on the electron-deficient pyridine ring is activated towards both cross-coupling reactions and nucleophilic aromatic substitution.

This is arguably the most important reaction for this building block in drug discovery. It allows for the introduction of a wide array of aryl and heteroaryl groups at the 2-position, enabling extensive Structure-Activity Relationship (SAR) studies.

  • Rationale and Causality: The Suzuki coupling is a powerful tool for biaryl synthesis.[16][17] However, aryl chlorides are generally less reactive than bromides or iodides due to the stronger C-Cl bond, which makes the oxidative addition step (often the rate-determining step) more difficult.[18] For chloropyridines, this challenge is overcome by using highly active palladium catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), which facilitate the oxidative addition of the Pd(0) species into the C-Cl bond.[18][19] The electron-deficient nature of the pyridine ring also helps to activate the C-Cl bond for this reaction.[16]

Catalytic Cycle for Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L₂) Transmetal->PdII_Diaryl RedElim Reductive Elimination RedElim->Pd0 Product Aryl-Aryl' RedElim->Product Aryl_Cl R-Cl Aryl_Cl->OxAdd Boronic_Acid R'-B(OH)₂ Boronic_Acid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling [17][18]

  • Setup: To an oven-dried reaction vial, add 2-chloro-5-phenylpyridine-3-carboxaldehyde (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a suitable ligand (e.g., SPhos, 4-10 mol%).

  • Reagent Addition: Add a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

  • Solvent: Evacuate and backfill the vial with an inert gas (Ar or N₂). Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.

  • Reaction: Seal the vial and heat the mixture with vigorous stirring at 80-110°C for 4-24 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Application in Pharmaceutical Scaffolding

The true value of 2-chloro-5-phenylpyridine-3-carboxaldehyde is realized when its diverse reactivity is applied to the synthesis of complex molecules with potential therapeutic value. The pyridine core is a privileged structure in medicinal chemistry, and the handles on this specific building block allow for systematic exploration of chemical space around it.

For instance, a common drug discovery workflow could involve:

  • Core Diversification: Using Suzuki coupling at the C2 position to introduce a library of aromatic and heteroaromatic groups.

  • Linker/Side Chain Installation: Modifying the C3-aldehyde via Wittig reaction or reductive amination to introduce various linkers and side chains.

  • Solubilizing Group Introduction: Oxidizing the aldehyde to a carboxylic acid, which can then be converted to amides or esters to modulate physicochemical properties like solubility and cell permeability.

Logical Flow from Building Block to Drug Candidate

G cluster_0 C2 Modification cluster_1 C3 Modification Start 2-Chloro-5-phenylpyridine- 3-carboxaldehyde Suzuki Suzuki Coupling (Introduce R¹) Start->Suzuki Intermediate1 Intermediate A (R¹-substituted) Suzuki->Intermediate1 Wittig Wittig Reaction (Introduce R²) Intermediate1->Wittig Reductive_Amination Reductive Amination (Introduce R³) Intermediate1->Reductive_Amination Oxidation Oxidation/Amidation (Introduce R⁴) Intermediate1->Oxidation Final Diverse Library of Drug-like Molecules Wittig->Final Reductive_Amination->Final Oxidation->Final

Caption: Strategic diversification of the scaffold for library synthesis.

Conclusion and Future Outlook

2-Chloro-5-phenylpyridine-3-carboxaldehyde is a high-potential building block for pharmaceutical research. Its efficient synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its three functional handles provide a robust platform for the rapid generation of diverse chemical libraries. The demonstrated utility of the aldehyde in classical transformations and the chloro group in modern cross-coupling reactions allows medicinal chemists to precisely engineer complex molecular architectures. As the demand for novel chemical entities continues to grow, the strategic application of such versatile and well-defined scaffolds will be increasingly critical to the success of drug discovery campaigns. Future research will likely focus on expanding the repertoire of reactions at each position and applying this building block to the synthesis of targeted covalent inhibitors, proteolysis-targeting chimeras (PROTACs), and other next-generation therapeutic modalities.

References

  • Grasa, G. A., et al. (2004). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 2004(1), 75-78.
  • Liu, Q., et al. (2005). One-Pot Synthesis of Substituted Pyridines via the Vilsmeier–Haack Reaction of Acyclic Ketene-S,S-acetals. Synlett, 2005(1), 127-129.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloropyridine-3-boronic Acid. BenchChem Technical Documents.
  • Rajput, A. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Documents.
  • Kumar, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27367-27393.
  • Saito, S., et al. (2004). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 69(12), 4159-4162.
  • Alfa Chemistry. (n.d.). Wittig Reaction. Alfa Chemistry Learning Center.
  • Abdel-Wahab, A. F., & Khidre, R. E. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8483-8515.
  • Chemistry LibreTexts. (2023, January 22).
  • Abdel-Wahab, A. F., et al. (2012).
  • Master Organic Chemistry. (2011, September 9).
  • Wikipedia. (n.d.). Wittig reaction. Wikipedia.
  • Carey, F. A., & Sundberg, R. J. (n.d.).
  • Gangadasu, B., et al. (2002). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.
  • Rieck, H., et al. (1998). Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes. U.S.
  • PubChemLite. (n.d.). 2-chloro-5-phenylpyridine-3-carboxaldehyde (C12H8ClNO). PubChemLite.
  • ChemSrc. (2025, August 25). 2-Chloro-5-phenylpyridine. Chemsrc.
  • ChemScene. (n.d.). 2-Chloro-5-phenylpyridine. ChemScene.

Sources

Protocols & Analytical Methods

Method

nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-5-phenylpyridine-3-carboxaldehyde Executive Summary This guide details the operational protocols for performing Nucleophilic Aromatic Substitution ( )...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Nucleophilic Aromatic Substitution ( ) of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

Executive Summary

This guide details the operational protocols for performing Nucleophilic Aromatic Substitution (


) on 2-Chloro-5-phenylpyridine-3-carboxaldehyde . This substrate is a "privileged scaffold" in medicinal chemistry, widely used to synthesize kinase inhibitors, bicyclic heterocycles (e.g., 1,8-naphthyridines, pyrido[2,3-d]pyrimidines), and agrochemicals.

Key Technical Insight: The molecule possesses two electrophilic sites: the C2-Chlorine (activated for


) and the C3-Aldehyde  (susceptible to condensation). Successful utilization requires strict chemoselectivity control to prevent unwanted oligomerization or premature cyclization.

Scaffold Analysis & Mechanistic Grounding

Electronic Activation

The reactivity of the 2-chloro position is driven by two synergistic factors:

  • The Pyridine Nitrogen (N1): Acts as an electron sink, stabilizing the anionic Meisenheimer intermediate formed during nucleophilic attack.

  • The C3-Formyl Group (-CHO): A strong electron-withdrawing group (EWG) located ortho to the leaving group. It significantly lowers the energy barrier for nucleophilic attack at C2 via inductive and mesomeric withdrawal.

The Role of the 5-Phenyl Group: Unlike the 5-H or 5-Methyl analogs, the 5-Phenyl substituent significantly increases the lipophilicity (


) of the substrate. While it offers potential 

stacking interactions in protein binding pockets, it necessitates the use of dipolar aprotic solvents (DMF, DMSO, NMP) or non-polar solvents (Dioxane, Toluene) to maintain solubility, rendering standard ethanolic protocols often insufficient.
The Chemoselectivity Paradox

The C3-aldehyde presents a competing electrophile.

  • Secondary Amines: React cleanly at C2 via

    
    .
    
  • Primary Amines: Can react at C3 (forming imines/Schiff bases) or C2. Often, the reaction proceeds via a cascade: Imine formation

    
    
    
    
    
    
    
    Cyclization.
  • O/S-Nucleophiles: React cleanly at C2 under basic conditions.

Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism cluster_legend Pathway Key Substrate 2-Cl-5-Ph-Py-3-CHO (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Addition (Rate Limiting) Imine Side Product: Imine/Schiff Base Substrate->Imine Primary Amine (Reversible Attack at CHO) Nu Nucleophile (Nu-H) Nu->TS Product 2-Nu-5-Ph-Py-3-CHO (Substituted Product) TS->Product Elimination (-HCl) Solid = Desired SNAr Solid = Desired SNAr Dashed = Competing Aldehyde Chemistry Dashed = Competing Aldehyde Chemistry

Figure 1: Mechanistic pathway showing the competition between the desired


 pathway (Solid lines) and the aldehyde condensation side-reaction (Dashed line).

Experimental Protocols

Protocol A: Reaction with Secondary Amines (High Selectivity)

Best for: Morpholine, Piperidine, N-Methylpiperazine, Pyrrolidine.

Rationale: Secondary amines cannot form stable neutral imines with the C3-aldehyde. The reaction is driven purely by thermodynamics toward chloride displacement.

Materials:

  • Substrate: 2-Chloro-5-phenylpyridine-3-carboxaldehyde (1.0 equiv)

  • Nucleophile: Secondary Amine (1.2 – 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.0 equiv)
    
  • Solvent: DMF or Acetonitrile (ACN)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 equiv of substrate in DMF (0.2 M concentration). The solution should be clear yellow/orange.

  • Base Addition: Add 2.0 equiv of anhydrous

    
    . Stir for 5 minutes.
    
  • Nucleophile Addition: Add 1.2 equiv of the secondary amine dropwise.

  • Reaction:

    • Reactive Amines (Pyrrolidine): Stir at RT for 2–4 hours.

    • Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Work-up: Pour the mixture into ice-water (5x reaction volume). The product usually precipitates as a solid. Filter, wash with water, and dry.

    • If no precipitate: Extract with EtOAc, wash with brine (3x) to remove DMF, dry over

      
      , and concentrate.
      
Protocol B: Reaction with Primary Amines (Controlled)

Best for: Anilines, Benzylamines, Alkylamines.

Warning: Primary amines will form imines (Schiff bases) reversibly. To isolate the amino-aldehyde (and not the imine or fused heterocycle), conditions must minimize water removal (which drives imine formation) or use steric control.

Materials:

  • Substrate (1.0 equiv)

  • Primary Amine (1.05 equiv) — Avoid large excess

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Solvent: 1,4-Dioxane or THF (Avoid alcohols to prevent hemiacetal formation)

Step-by-Step:

  • Setup: In a sealed tube, dissolve substrate in 1,4-Dioxane (0.2 M).

  • Addition: Add DIPEA followed by the primary amine.

  • Thermal Activation: Heat to 80–90°C.

    • Note: The high temperature favors the irreversible

      
       step over the reversible imine formation.
      
  • Hydrolysis (Crucial): Upon completion (TLC/LCMS), add 1N HCl (aq) to the reaction mixture and stir at RT for 15 mins.

    • Why? This hydrolyzes any transient imine formed at the C3 position back to the aldehyde, leaving the C2-amine bond intact (which is stable to acid).

  • Neutralization & Work-up: Neutralize with saturated

    
    , extract with DCM, and purify via column chromatography.
    
Protocol C: Ether/Thioether Formation (O/S-Nucleophiles)

Best for: Alkoxides, Phenols, Thiols.

Materials:

  • Substrate (1.0 equiv)

  • Nucleophile: Alcohol/Thiol (1.1 equiv)

  • Base: NaH (1.2 equiv) for alcohols;

    
     for thiols.
    
  • Solvent: Anhydrous THF (for NaH) or DMF (for Carbonate).

Step-by-Step:

  • Activation (for Alcohols): In a flame-dried flask under Argon, suspend NaH (60% in oil) in dry THF at 0°C. Add the alcohol dropwise. Stir 15 min until

    
     evolution ceases.
    
  • Substitution: Add the substrate (dissolved in minimal THF) dropwise to the alkoxide solution at 0°C.

  • Reaction: Allow to warm to RT. Most alkoxides react within 1–2 hours.

    • Note: The C3-aldehyde is prone to Cannizzaro reaction or reduction by alkoxides if heated excessively. Keep mild.

  • Quench: Carefully quench with saturated

    
    . Extract with EtOAc.
    

Decision Matrix & Workflow

Workflow Start Select Nucleophile Type SecAmine Secondary Amine (Morpholine, Piperazine) Start->SecAmine PriAmine Primary Amine (Aniline, Alkylamine) Start->PriAmine OSNu O/S Nucleophile (Alkoxide, Thiol) Start->OSNu CondA Protocol A: DMF, K2CO3, 60°C Direct SNAr SecAmine->CondA CondB Protocol B: Dioxane, DIPEA, 90°C Followed by Acid Hydrolysis PriAmine->CondB CondC Protocol C: THF, NaH, 0°C -> RT Watch for Cannizzaro OSNu->CondC Result Target: 2-Substituted-5-Ph-Py-3-CHO CondA->Result CondB->Result CondC->Result

Figure 2: Decision tree for selecting the appropriate experimental condition based on nucleophile class.

Data Interpretation & Troubleshooting

NMR Diagnostics
FeatureSubstrate (Starting Material)Product (

)
Side Product (Imine)
Aldehyde (-CHO) Singlet,

10.0 - 10.4 ppm
Singlet,

9.8 - 10.2 ppm
Absent (Replaced by Imine CH)
Imine (-CH=N-) AbsentAbsentSinglet,

8.2 - 8.8 ppm
C2 Substituent C-Cl (No proton signal)New signals (e.g.,

)
New signals present
Common Issues
  • Problem: Low yield with Primary Amines; formation of insoluble precipitate.

    • Cause: Product cyclized to form a fused system (e.g., if using hydrazine or diamines).[2]

    • Solution: If cyclization is unwanted, ensure the amine does not have a second nucleophilic site. If simple imine formed, use the Acid Hydrolysis step in Protocol B.

  • Problem: Incomplete conversion of Aryl Chloride.

    • Cause: The 5-phenyl group creates steric bulk or reduces solubility.

    • Solution: Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 100°C.

  • Problem: Loss of Aldehyde peak in O-nucleophile reaction.

    • Cause: Hemiacetal formation or Cannizzaro disproportionation.

    • Solution: Use strictly anhydrous conditions; avoid excess strong base; keep temperature low (0°C).

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Organic Syntheses. (2012). Synthesis of 2-Chloro-3-pyridinecarboxaldehyde derivatives. Organic Syntheses, 89, 549-561. Link

  • Brotzel, F., et al. (2007).[3] Nucleophilicities of Amines and Pyridines.[3][4] Journal of Organic Chemistry, 72(10), 3679-3688. (Kinetic data on amine nucleophilicity in SNAr). Link

  • Abdel-Wahab, B. F., et al. (2012). 2-Chloroquinoline-3-carbaldehydes: Synthesis, Reactions and Applications. Arkivoc, (i), 211-276.[1] (Comprehensive review on the reactivity of the benzo-fused analog, applicable to the 5-phenyl scaffold). Link

  • Santa Cruz Biotechnology. Product Data: 2-Chloro-3-formyl-6-piperidinyl-pyridine.[5] (Example of successful SNAr on this scaffold). Link

Sources

Application

Application Note: Knoevenagel Condensation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

[1] Executive Summary This guide details the optimized reaction conditions for the Knoevenagel condensation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (Substrate A) with active methylene compounds (e.g., malononitrile...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the optimized reaction conditions for the Knoevenagel condensation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (Substrate A) with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate).[1] This transformation is a critical gateway in the synthesis of fused heterocyclic systems, such as 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, which are privileged scaffolds in kinase inhibitors (e.g., PI3K/mTOR pathways).[1]

The Challenge: The primary synthetic challenge is achieving complete conversion of the aldehyde while strictly preserving the C2-Chlorine atom. The electron-deficient nature of the pyridine ring activates the C2-Cl bond toward Nucleophilic Aromatic Substitution (


), particularly in the presence of basic catalysts or elevated temperatures. This protocol prioritizes chemoselectivity to prevent the formation of "dimer" side products or hydrolysis.

Mechanistic Insight & Chemical Logic

Substrate Electronics

The substrate features a "Push-Pull" electronic system:

  • C3-Aldehyde (Electrophile): Highly reactive due to the electron-withdrawing inductive effect (-I) of the adjacent pyridine nitrogen and the C2-Chlorine.[1]

  • C2-Chlorine (Leaving Group): A labile handle.[1] Strong bases (e.g., alkoxides) or nucleophilic bases (e.g., primary amines) can displace this chloride, leading to impurities.[1]

  • C5-Phenyl Group: Provides steric bulk and lipophilicity. Unlike simple chloropyridines, this derivative has poor solubility in pure aqueous media, necessitating organic co-solvents (Ethanol, Toluene, or Acetonitrile).[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive landscape between the desired condensation and the undesired substitution.

ReactionPathway Substrate 2-Chloro-5-phenyl pyridine-3-carboxaldehyde Intermediate Aldol Intermediate (Betaine/Alkoxide) Substrate->Intermediate Nucleophilic Attack (Reversible) SideProduct SIDE PRODUCT (C2-Substituted) Substrate->SideProduct SNAr at C2-Cl (Avoid: High Temp/Strong Base) ActiveMethylene Active Methylene (e.g., Malononitrile) ActiveMethylene->Intermediate Deprotonation Base Catalyst (Base) Base->Intermediate Product TARGET PRODUCT (Vinyl Pyridine) Intermediate->Product Dehydration (-H2O) Fast

Figure 1: Mechanistic pathway highlighting the critical competition between condensation (Green path) and


 displacement (Red path).[1]

Experimental Protocols

Method A: The "Doebner Modification" (Standard Robust)

Best for: Scale-up, substrates with high lipophilicity, and when water removal is required to drive equilibrium.[1] Solvent System: Toluene or Benzene (with Dean-Stark) or Ethanol (reflux).[1]

Reagents
  • Substrate: 1.0 equiv (2-Chloro-5-phenylpyridine-3-carboxaldehyde)

  • Nucleophile: 1.1 equiv (Malononitrile or Ethyl Cyanoacetate)[1]

  • Catalyst: Piperidine (0.1 equiv) + Glacial Acetic Acid (0.1 equiv)[1]

  • Solvent: Anhydrous Ethanol (0.2 M concentration)

Step-by-Step Procedure
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde (1.0 equiv) in Anhydrous Ethanol.

  • Add Nucleophile: Add Malononitrile (1.1 equiv) in one portion. The solution may turn slightly yellow.

  • Catalyst Addition: Add Piperidine followed immediately by Glacial Acetic Acid. Note: Premixing these to form piperidinium acetate in a vial before addition is best practice to buffer the pH.

  • Reaction: Heat the mixture to reflux (78 °C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 3:1).[1] The product usually fluoresces under UV (254 nm).[1]

  • Work-up:

    • Cool the reaction to room temperature (RT), then to 0 °C in an ice bath.

    • The product often precipitates as a solid. Filter the solid and wash with cold ethanol.

    • If no precipitate forms, remove solvent in vacuo, redissolve in DCM, wash with water, dry over MgSO4, and concentrate.[1]

Method B: The "Green" Catalytic Method (High Throughput)

Best for: Small scale, rapid screening, and acid-sensitive substrates.[1] Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1]

Reagents
  • Substrate: 1.0 equiv

  • Nucleophile: 1.05 equiv[1]

  • Catalyst: DBU (0.05 – 0.1 equiv)[1]

  • Solvent: Ethanol/Water (3:1 ratio)[1]

Step-by-Step Procedure
  • Dissolution: Dissolve the aldehyde in Ethanol. Add Water slowly until the solution is just turbid, then add a few drops of Ethanol to clarify.

  • Addition: Add the active methylene compound.

  • Catalysis: Add DBU dropwise at Room Temperature .

  • Reaction: Stir vigorously at RT for 15–60 minutes.

    • Observation: This reaction is often exothermic and rapid. A heavy precipitate usually forms within minutes.

  • Work-up:

    • Dilute the mixture with water (double the volume).[1]

    • Filter the precipitate.

    • Wash the cake with water (to remove DBU salts) and Hexane.[1]

    • Dry in a vacuum oven at 40 °C.

Data Summary & Optimization Table

ParameterMethod A (Piperidine/AcOH)Method B (DBU/Water)Method C (Lewis Acid)*
Reaction Time 2–4 Hours15–60 Minutes6–12 Hours
Temperature Reflux (78 °C)Room Temp (25 °C)Reflux
Yield (Typical) 85–92%90–96%70–85%
C2-Cl Stability Excellent (Buffered)Good (Fast reaction prevents side rxn)Excellent
Purification Filtration/RecrystallizationFiltration (High Purity)Column Chromatography
Scalability High (Kg scale proven)Moderate (Exotherm management)Low

*Method C involves ZnCl2 or TiCl4; reserved for extremely unreactive methylene compounds.[1]

Workflow & Decision Logic

Use the following flowchart to select the appropriate condition based on your specific nucleophile and constraints.

DecisionTree Start Start: Select Nucleophile CheckNuc Is Nucleophile Acidic? (pKa < 11, e.g., Malononitrile) Start->CheckNuc YesAcidic Yes (Highly Reactive) CheckNuc->YesAcidic pKa < 11 NoAcidic No (e.g., Diethyl Malonate) CheckNuc->NoAcidic pKa > 11 CheckSolubility Is Substrate Soluble in Ethanol? YesAcidic->CheckSolubility MethodA USE METHOD A (Ethanol + Piperidine/AcOH) Reflux required NoAcidic->MethodA MethodB USE METHOD B (Ethanol/Water + DBU) Fast, RT, High Yield MethodToluene USE TOLUENE REFLUX (Dean-Stark + Piperidine) Azeotropic Water Removal MethodA->MethodToluene If conversion < 50% Soluble Yes CheckSolubility->Soluble Insoluble No (Very Lipophilic) CheckSolubility->Insoluble Soluble->MethodB Insoluble->MethodA

Figure 2: Decision tree for selecting reaction conditions based on nucleophile reactivity and substrate solubility.

Troubleshooting & Validation

Monitoring the C2-Cl Integrity

The preservation of the chlorine atom is paramount.

  • LCMS Signal: Monitor for the mass of the product (

    
    ). If you see a mass of 
    
    
    
    (where Nu is the mass of the nucleophile or solvent),
    
    
    has occurred.[1]
  • 1H NMR Validation: The C2-Cl substituted side product will show a significant upfield shift of the adjacent pyridine protons compared to the desired product.

  • Color Change: A deep red or purple color often indicates the formation of anionic species or polymerization; the desired reaction is typically yellow to orange.

Common Issues
  • Low Conversion:

    • Cause: Water accumulation inhibiting the equilibrium.

    • Fix: Switch to Toluene/Dean-Stark (Method A variant) or add molecular sieves (3Å) to the Ethanol reaction.[1]

  • Product Oiling Out:

    • Cause: Product is too soluble in Ethanol/Water mix.

    • Fix: Cool to -20 °C or add a seed crystal. Alternatively, evaporate ethanol and extract with DCM.

References

  • Organic Syntheses, Coll.[2] Vol. 89, p. 549 (2012). Preparation of substituted pyridines via electrophilic activation.[1] (Provides foundational reactivity data for 2-chloropyridines).

  • Gangadasu, B., et al. (2005). Simple and convenient preparation of 2-chloro-5-methylpyridine-3-carbaldehyde imines.[1] Heterocyclic Communications.[3] (Demonstrates reactivity of the 2-chloro-3-formylpyridine core).

  • Ying, A.-G., et al. (2009). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene (DBU).[1][4] Asian Journal of Chemistry. (Basis for Method B).

  • ChemicalBook. Synthesis of 2-chloro-3-quinolinecarboxaldehyde. (Analogous substrate showing stability of the 2-Cl moiety during aldehyde functionalization).

  • Sigma-Aldrich. Knoevenagel Condensation Reaction Technical Bulletin. (General mechanism and catalyst selection).

Sources

Method

2-Chloro-5-phenylpyridine-3-carboxaldehyde as an intermediate in agrochemical synthesis

Executive Summary & Strategic Value This application note details the synthesis, handling, and downstream utility of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CPPCA) . This molecule represents a "privileged scaffold" i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

This application note details the synthesis, handling, and downstream utility of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CPPCA) . This molecule represents a "privileged scaffold" in modern agrochemical discovery, particularly for Succinate Dehydrogenase Inhibitor (SDHI) fungicides and neonicotinoid-class insecticides .

Its strategic value lies in its orthogonal reactivity triad :

  • C3-Formyl Group: A versatile electrophile for condensation (Schiff bases), oxidation (acids/amides), or olefination.

  • C2-Chloro Substituent: Highly activated for Nucleophilic Aromatic Substitution (

    
    ) due to the electron-withdrawing nature of the pyridine nitrogen and the adjacent formyl group.
    
  • C5-Phenyl Moiety: Provides essential lipophilicity and biaryl character, critical for π-π stacking interactions in enzyme active sites.

Structural Analysis & Reactivity Hierarchy

To successfully utilize CPPCA, researchers must understand the reactivity hierarchy of its precursors. The synthesis typically relies on chemoselective cross-coupling.

Reactivity Logic (Chemoselectivity)

In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the oxidative addition rate follows the bond dissociation energy and electronic activation:



  • The Challenge: The C2-Cl bond is activated by the ring nitrogen, making it susceptible to competing oxidative addition or hydrolysis under harsh basic conditions.

  • The Solution: Use 5-bromo-2-chloropyridine-3-carboxaldehyde as the starting material. The C5-Br bond reacts significantly faster with Pd(0) than the C2-Cl bond, allowing for the selective installation of the phenyl ring without disturbing the C2-Cl "handle" needed for later stages.

Figure 1: Chemoselective reactivity map. The protocol exploits the reactivity gap between C5-Br and C2-Cl to install the phenyl group selectively.

Protocol: Chemoselective Synthesis via Suzuki-Miyaura Coupling[1][2]

This protocol describes the synthesis of CPPCA from 5-bromo-2-chloropyridine-3-carboxaldehyde.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5][6][7]RoleNotes
5-Bromo-2-chloropyridine-3-carboxaldehyde 1.0SubstrateLimiting reagent.[2]
Phenylboronic Acid 1.1Coupling PartnerSlight excess ensures conversion.
Pd(PPh₃)₄ 0.03CatalystTetrakis is preferred for mildness.
Na₂CO₃ (2M aq) 2.5BaseCarbonate is milder than Hydroxide (prevents Cl hydrolysis).
1,4-Dioxane -SolventMiscible with water, good solubility.
Step-by-Step Methodology
  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon (or Nitrogen) for 15 minutes.

  • Solvent Degassing: In a separate vessel, sparge 1,4-dioxane with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Loading: Under a positive stream of Argon, add:

    • 5-Bromo-2-chloropyridine-3-carboxaldehyde (10 mmol, 2.20 g)

    • Phenylboronic acid (11 mmol, 1.34 g)

    • Pd(PPh₃)₄ (0.3 mmol, 346 mg)

    • Degassed 1,4-Dioxane (40 mL)

  • Activation: Stir for 5 minutes at room temperature.

  • Base Addition: Add degassed 2M Na₂CO₃ (12.5 mL) via syringe. The mixture will turn biphasic.

  • Reaction: Heat the mixture to 85°C (oil bath temperature).

    • Critical Checkpoint: Do not exceed 95°C. Higher temperatures increase the risk of Pd inserting into the C2-Cl bond or base-mediated hydrolysis of the C2-Cl to a pyridone.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS every hour. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine (50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes). The product is a pale yellow solid.

Downstream Applications: The "Agro-Hub"

Once synthesized, CPPCA serves as a divergence point for two major classes of agrochemicals.

Pathway A: Fused Heterocycles (Herbicides/Fungicides)

The proximity of the C2-Cl and C3-CHO allows for condensation-cyclization reactions with amidines or hydrazines to form 1,8-naphthyridines or pyrido[2,3-d]pyrimidines .

Pathway B: Schiff Base/Hydrazone Formation

Condensation of the aldehyde with amines or hydrazides yields Schiff bases, a common motif in antifungal agents.

Figure 2: Divergent synthesis pathways. The molecule acts as a hub for creating complex heterocyclic cores.

Troubleshooting & Expert Tips

"The Hydrolysis Trap"
  • Symptom: Appearance of a highly polar spot on TLC and loss of the chloro-signal in LC-MS (M-Cl + OH).

  • Cause: Hydrolysis of the C2-Cl bond by hydroxide ions.

  • Remedy: Ensure the base used in Suzuki coupling is Carbonate (Na₂CO₃/K₂CO₃), not Hydroxide. If hydrolysis persists, switch to anhydrous conditions using CsF as the base in dry Toluene.

Aldehyde Oxidation
  • Symptom: Gradual conversion to the carboxylic acid upon storage.

  • Cause: Air oxidation.

  • Remedy: Store CPPCA under Nitrogen at -20°C. If acid is observed, it can often be used directly if the next step involves amide coupling, but for cyclizations, repurify via a short silica plug.

Catalyst Poisoning
  • Symptom: Stalled Suzuki coupling (starting material remains).

  • Cause: The pyridine nitrogen can coordinate to Pd, acting as a ligand poison.

  • Remedy: Increase catalyst loading to 5 mol% or use a catalyst with bulky ligands like Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ which are less prone to displacement by the pyridine nitrogen.

References

  • Mechanistic Insight on Pyridine Couplings

    • Title: Chemoselective Suzuki–Miyaura Cross-Coupling Reaction on Nicotinaldehyde Moiety.
    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:

  • General Suzuki Protocol for Heterocycles

    • Title: Suzuki Coupling - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:

  • Agrochemical Utility of Pyridine Carboxaldehydes

    • Title: 2-Chloro-5-methylpyridine-3-carbaldehyde imines: Synthesis and Biological Activity.
    • Source: Heterocyclic Communications (via ResearchGate).[2]

    • URL:

  • Commercial Availability & Safety Data

    • Title: 2-Chloro-5-phenylpyridine-3-carboxaldehyde Product Page.
    • Source: BLD Pharm.[8]

    • URL:(Note: Search CAS 7283-96-7 or similar derivatives for specific safety sheets).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

Welcome to the technical support center for the purification of 2-Chloro-5-phenylpyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Chloro-5-phenylpyridine-3-carboxaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable solvent for the recrystallization of 2-Chloro-5-phenylpyridine-3-carboxaldehyde?

Based on documented procedures, petroleum ether is a highly effective solvent for the recrystallization of 2-Chloro-5-phenylpyridine-3-carboxaldehyde.[1] This non-polar solvent has been shown to yield the purified compound with a melting point of 87-87.5°C.[1] For structurally similar compounds, other non-polar to moderately polar solvents like cyclohexane and toluene have also been successfully employed, suggesting they could be viable alternatives.[1]

Q2: How do I select an alternative recrystallization solvent if petroleum ether is not suitable for my sample?

The principle of "like dissolves like" is a good starting point.[2] 2-Chloro-5-phenylpyridine-3-carboxaldehyde is a relatively non-polar molecule due to the presence of the phenyl and chloro substituents. Therefore, you should start by testing other non-polar solvents.

A systematic approach to solvent screening is recommended:

  • Place a small amount of your crude compound (10-20 mg) into several test tubes.

  • Add a small volume (0.5-1 mL) of a single test solvent to each tube at room temperature.

  • If the compound dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.

  • An ideal solvent will dissolve the compound completely when hot but show low solubility when cooled back to room temperature or in an ice bath.

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the desired solubility profile.[3] A common approach is to use a "solvent/antisolvent" pair.[3] For this compound, you could dissolve it in a minimal amount of a hot solvent in which it is more soluble (e.g., dichloromethane or acetone) and then slowly add a hot non-polar solvent in which it is less soluble (e.g., hexane or petroleum ether) until the solution becomes turbid.[3] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q4: My compound "oils out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to a high concentration of impurities or too rapid cooling.

To troubleshoot this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to decrease the saturation level.

  • Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by insulating the flask.

  • If the problem persists, consider purifying the crude material by another method, such as column chromatography, to remove impurities that may be depressing the melting point.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling 1. Too much solvent was used. 2. The solution is supersaturated. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and allow it to cool again.[4] 2. Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal of the pure compound if available. 3. Re-evaluate your solvent choice. Consider a less polar solvent or a mixed solvent system.
Crystallization occurs too quickly The solution is too concentrated, or the cooling rate is too fast. Rapid crystallization can trap impurities.[4]Reheat the solution and add a small amount of additional hot solvent to slightly decrease saturation. Allow the solution to cool more slowly.[4]
Low recovery of the purified compound 1. Too much solvent was used, leaving a significant amount of the compound in the mother liquor. 2. The crystals were washed with a solvent at room temperature in which they have some solubility. 3. Premature crystallization occurred during hot filtration.1. Concentrate the mother liquor and cool it to obtain a second crop of crystals.[4] 2. Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus is pre-heated, and perform the hot filtration as quickly as possible.
The purified compound is still impure (e.g., off-color, broad melting point range) 1. The chosen solvent did not effectively differentiate between the compound and the impurities. 2. The cooling was too rapid, leading to the inclusion of impurities in the crystal lattice. 3. Colored impurities may require specific treatment.1. Try a different recrystallization solvent or a mixed solvent system. 2. Ensure slow and undisturbed cooling. 3. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly to avoid adsorbing your product.

Recrystallization Solvent Properties

Solvent Boiling Point (°C) Polarity Comments
Petroleum Ether 30-60Non-polarRecommended solvent. [1] Good for non-polar compounds. Highly flammable.
Hexane 69Non-polarSimilar to petroleum ether, a good alternative.
Cyclohexane 81Non-polarProven effective for similar chloro-pyridine carboxaldehydes.[1]
Toluene 111Moderately Non-polarHigher boiling point may be advantageous for less soluble compounds. Effective for related compounds.[1]
Ethyl Acetate / Hexane VariableMixedA potential mixed solvent system. Ethyl acetate is a more polar "good" solvent, and hexane is a non-polar "poor" solvent.
Dichloromethane / Hexane VariableMixedDichloromethane is a good solvent for many organic compounds, with hexane acting as the antisolvent.

Experimental Protocol: Recrystallization of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

This protocol is a general guideline. The exact volumes of solvent will depend on the amount and purity of your crude material.

Materials:

  • Crude 2-Chloro-5-phenylpyridine-3-carboxaldehyde

  • Petroleum ether (or another suitable solvent)

  • Erlenmeyer flasks

  • Hot plate

  • Condenser (optional, but recommended for volatile solvents)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude 2-Chloro-5-phenylpyridine-3-carboxaldehyde in an Erlenmeyer flask of appropriate size. Add a stir bar. In a separate flask, heat the recrystallization solvent (petroleum ether) to its boiling point.

  • Addition of Hot Solvent: Carefully add the hot solvent to the flask containing the crude compound in small portions while stirring and heating. Continue adding the solvent until the compound just dissolves. Avoid adding an excess of solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization. Use a pre-heated funnel and flask.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be placed in a desiccator.

  • Characterization: Determine the melting point of the purified crystals. Pure 2-Chloro-5-phenylpyridine-3-carboxaldehyde should have a melting point of 87-87.5°C.[1]

Troubleshooting Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve crude compound in minimum hot solvent start->dissolve oiling_out Does the compound 'oil out'? dissolve->oiling_out cool Cool solution slowly crystals_form Do crystals form? cool->crystals_form collect Collect crystals by vacuum filtration crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: - Add seed crystal - Scratch flask - Reduce solvent volume crystals_form->troubleshoot_no_crystals No end_node Pure Crystals collect->end_node oiling_out->cool No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly - Consider chromatography oiling_out->troubleshoot_oiling Yes troubleshoot_no_crystals->cool troubleshoot_oiling->dissolve

Sources

Optimization

Technical Support Center: Prevention of 2-Chloro-5-phenylpyridine-3-carboxaldehyde Oxidation During Storage

Introduction Welcome to the technical support guide for 2-Chloro-5-phenylpyridine-3-carboxaldehyde. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to ensu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 2-Chloro-5-phenylpyridine-3-carboxaldehyde. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals to ensure the stability and prevent the oxidation of this key chemical intermediate during storage. The aldehyde functional group, particularly on an electron-deficient pyridine ring, is susceptible to oxidation, which can compromise experimental outcomes and the integrity of synthesized products. This guide provides in-depth, experience-based insights and actionable protocols to maintain the quality of your 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

Understanding the Challenge: The Oxidation Pathway

The primary degradation pathway for 2-Chloro-5-phenylpyridine-3-carboxaldehyde is the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures. The presence of the electron-withdrawing chloro and phenylpyridine moieties can influence the reactivity of the aldehyde group.

OxidationPathway 2-Chloro-5-phenylpyridine-3-carboxaldehyde 2-Chloro-5-phenylpyridine-3-carboxaldehyde 2-Chloro-5-phenylpyridine-3-carboxylic_acid 2-Chloro-5-phenylpyridine-3-carboxylic_acid 2-Chloro-5-phenylpyridine-3-carboxaldehyde->2-Chloro-5-phenylpyridine-3-carboxylic_acid Oxidation Oxidizing_Agents Oxidizing_Agents Oxidizing_Agents->2-Chloro-5-phenylpyridine-3-carboxaldehyde Exposure to Air (O2) Light, Heat

Caption: Oxidation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

Q1: What are the ideal storage conditions for 2-Chloro-5-phenylpyridine-3-carboxaldehyde?

A1: For optimal stability, 2-Chloro-5-phenylpyridine-3-carboxaldehyde should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is between 2-8°C (36-46°F).[3] It is crucial to store the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[4][5][6] The container should be tightly sealed to prevent moisture ingress.

Q2: How can I tell if my sample of 2-Chloro-5-phenylpyridine-3-carboxaldehyde has oxidized?

A2: Visual inspection may not always be sufficient. The most reliable methods for detecting oxidation are analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Look for the appearance of a new peak corresponding to the carboxylic acid derivative and a decrease in the peak area of the aldehyde.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the aldehyde and its oxidized product based on their mass-to-charge ratios.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show a characteristic downfield shift of the aldehydic proton (typically 9-10 ppm). Upon oxidation, this peak will disappear, and a new, broader peak for the carboxylic acid proton will appear further downfield (often >10 ppm).

Q3: Can I use antioxidants to prevent the oxidation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde?

A3: Yes, the addition of a small amount of an antioxidant can be beneficial, especially for long-term storage or if the compound will be handled frequently. Synthetic phenolic antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) are commonly used for this purpose.[9][10][11] They work by scavenging free radicals and interrupting the oxidation chain reaction.[10][11] A typical concentration is 0.01-0.1% by weight. However, it is essential to ensure the chosen antioxidant does not interfere with downstream applications.

Q4: Is it better to store the compound as a solid or in solution?

A4: Storing the compound as a solid is generally preferred to minimize solvent-mediated degradation. If a solution is necessary for your workflow, prepare it fresh whenever possible. If you must store a solution, use a dry, aprotic solvent and keep it under an inert atmosphere at a low temperature. Some aldehydes are more stable in alcoholic solvents where they can form hemiacetals, which are less prone to oxidation.[12]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the storage and handling of 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

Observed Problem Potential Cause Recommended Action
Change in physical appearance (e.g., color change, clumping) 1. Oxidation. 2. Moisture absorption.1. Confirm oxidation using analytical methods (HPLC, GC-MS, NMR). 2. If oxidized, consider purification by recrystallization or chromatography if feasible. 3. For future storage, ensure a dry, inert atmosphere.
Inconsistent experimental results 1. Partial degradation of the starting material.1. Re-analyze the purity of your 2-Chloro-5-phenylpyridine-3-carboxaldehyde stock. 2. If degradation is confirmed, use a fresh, unopened batch or purify the existing stock.
Formation of an unknown impurity in analytical tests 1. Oxidation to the corresponding carboxylic acid. 2. Polymerization.1. Characterize the impurity using mass spectrometry and NMR. 2. Compare the data with the expected structure of the oxidized product. 3. Review and optimize storage conditions to prevent further degradation.
Preventative Workflow for Storage

The following diagram outlines a systematic workflow to ensure the long-term stability of your 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

StorageWorkflow cluster_receiving Receiving and Initial Handling cluster_storage Storage Preparation cluster_conditions Storage Conditions cluster_retrieval Sample Retrieval Receive Receive Compound Inspect Visually Inspect Receive->Inspect Analyze Perform Initial QC Analysis (HPLC, NMR) Inspect->Analyze Inert Place in Amber Glass Vial Analyze->Inert Purge Purge with Inert Gas (Nitrogen or Argon) Inert->Purge Seal Seal Tightly with Parafilm Purge->Seal Refrigerate Store at 2-8°C Seal->Refrigerate Dark Store in a Dark Location Refrigerate->Dark Equilibrate Allow to Equilibrate to Room Temp before opening Refrigerate->Equilibrate For Use InertAtmosphere Open and Handle under Inert Atmosphere (Glovebox) Equilibrate->InertAtmosphere Reseal Reseal Promptly InertAtmosphere->Reseal Reseal->Refrigerate Return to Storage

Caption: Recommended workflow for storing 2-Chloro-5-phenylpyridine-3-carboxaldehyde.

Experimental Protocols

Protocol 1: Preparation for Long-Term Storage

This protocol details the steps for preparing a new or existing batch of 2-Chloro-5-phenylpyridine-3-carboxaldehyde for long-term storage.

Materials:

  • 2-Chloro-5-phenylpyridine-3-carboxaldehyde

  • Amber glass vial with a PTFE-lined cap

  • Parafilm®

  • Source of inert gas (Nitrogen or Argon) with tubing

  • Glovebox or glove bag (recommended)

Procedure:

  • If not already in a suitable container, transfer the solid 2-Chloro-5-phenylpyridine-3-carboxaldehyde into a clean, dry amber glass vial.

  • Place the uncapped vial inside a glovebox or glove bag that has been purged with an inert gas.

  • Alternatively, if a glovebox is unavailable, gently flush the headspace of the vial with a slow stream of nitrogen or argon for 1-2 minutes.

  • Immediately and tightly seal the vial with the PTFE-lined cap.

  • For an extra barrier against moisture and air, wrap the cap and neck of the vial with Parafilm®.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Place the sealed vial in a refrigerator at 2-8°C, away from light.

Protocol 2: Quality Control Analysis by HPLC

This protocol provides a general method for assessing the purity of 2-Chloro-5-phenylpyridine-3-carboxaldehyde and detecting the presence of its carboxylic acid oxidation product.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Sample of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

  • Reference standard of 2-Chloro-5-phenylpyridine-3-carboxylic acid (if available)

Procedure:

  • Sample Preparation: Prepare a stock solution of 2-Chloro-5-phenylpyridine-3-carboxaldehyde in acetonitrile at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

  • Mobile Phase Preparation: A common starting point is a gradient elution with Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • HPLC Conditions (Example):

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25°C

    • UV detection: 254 nm

    • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Analysis: Inject the prepared sample. The aldehyde will typically have a different retention time than the more polar carboxylic acid. The presence of a new, later-eluting peak may indicate the oxidized product.

  • Quantification: If a reference standard for the carboxylic acid is available, a calibration curve can be generated to quantify the level of oxidation.

References

  • National Hazardous Substances Library. (n.d.).
  • 2 - SAFETY DATA SHEET. (2025, May 1).
  • Sigma-Aldrich. (2024, July 14).
  • Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. (n.d.). IntechOpen.
  • Chemical Storage. (n.d.). Environmental Health & Safety, University of Colorado Boulder.
  • 11 - SAFETY DATA SHEET. (2009, September 26).
  • Consolidated Chemical. (n.d.).
  • Chempanda. (n.d.).
  • Principles of Inert Atmosphere Storage. (2024, December 27).
  • Zamann Pharma Support GmbH. (n.d.).
  • Benchchem. (n.d.).
  • Wikipedia. (n.d.). 2-Chloropyridine.
  • CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. (n.d.).
  • Osório, V. M., & Cardeal, Z. L. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. Journal of the Brazilian Chemical Society.
  • The Synergist. (n.d.). Best Practices for Proper Chemical Storage.
  • National Toxicology Program. (n.d.). 2-Chloropyridine.
  • Voinov, V. G., & Van der Donk, W. A. (1995). Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry. Free radical biology & medicine.
  • ThermoFisher. (2025, September 16).
  • Chemistry Stack Exchange. (2023, November 4).
  • Aldehydes and Ketones - Testing for Carbonyl Compounds (A-Level Chemistry). (2022, April 18). A-Level Chemistry.
  • Jubilant Ingrevia. (n.d.).
  • Allan Chemical Corporation. (2025, October 23).
  • CDH Fine Chemical. (n.d.).
  • Agriculture Institute. (2024, January 31).
  • Hilaris Publisher. (n.d.). Natural Antioxidants in Organic Foods: A Chemical Perspective.
  • Pell Wall. (2013, February 7). Aldehydes: identification and storage – Pell Wall Blog - Help & Support.
  • Univar Solutions. (n.d.).
  • Wellt Chemicals. (2025, September 27). Antioxidants Added to Fat and Oil Containing Food to Prevent Rancidity.
  • Food Safety Institute. (2025, June 18).
  • Chemical Safety Facts. (n.d.). Aldehydes.
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (n.d.). Royal Society of Chemistry.
  • MySkinRecipes. (n.d.). 2-chloro-5-methylpyridine-3-carbaldehyde.
  • Chakraborty, T. K., & Chandrasekaran, S. (1980). Facile Oxidation of Aldehydes to Carboxylic Acids with Chromium(V) Reagents.
  • Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. (2024, August 1). MDPI.
  • New Insights into the Degradation Path of Deltamethrin. (2021, June 22). MDPI.
  • Laser degradation of pollutants: Polychlorobiphenyls, triazines and polycyclic aromatic hydrocarbons. (n.d.).
  • 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). (2025, November 3).
  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018, February 23). SciSpace.
  • Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)

Sources

Troubleshooting

optimal temperature conditions for 2-Chloro-5-phenylpyridine-3-carboxaldehyde synthesis

Technical Support Center: 2-Chloro-5-phenylpyridine-3-carboxaldehyde Synthesis Executive Summary & Core Directive The Critical Parameter: The synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde hinges on the precise...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-5-phenylpyridine-3-carboxaldehyde Synthesis

Executive Summary & Core Directive

The Critical Parameter: The synthesis of 2-Chloro-5-phenylpyridine-3-carboxaldehyde hinges on the precise thermal management of the Suzuki-Miyaura cross-coupling reaction. The optimal processing window is 80°C ± 5°C .

The Challenge: This molecule contains two halogenated sites on the pyridine ring: a reactive bromine at C5 (the target for coupling) and a labile chlorine at C2.[1]

  • < 75°C: Incomplete conversion and accumulation of the oxidative addition intermediate.

  • > 90°C: Loss of chemoselectivity, leading to hydrodechlorination (impurity A) or bis-phenylation (impurity B).

This guide provides a validated protocol to navigate this narrow thermodynamic window, ensuring high yield (>85%) and purity.

Technical FAQ: Temperature & Kinetics

Q1: Why is the temperature window so narrow (80–85°C)?

A: The reaction relies on the kinetic differentiation between the C–Br and C–Cl bonds.

  • Activation Energy (

    
    ):  The oxidative addition of Pd(0) to the C–Br bond has a significantly lower 
    
    
    
    than the C–Cl bond. At 80°C, the catalyst inserts rapidly into the C–Br bond at C5.
  • Thermal Runaway: Above 90°C, the thermal energy overcomes the activation barrier for the C–Cl bond at C2. Once the C2 position reacts, the 2-chloro functionality—critical for downstream nucleophilic aromatic substitution (

    
    ) in drug discovery—is lost [1, 2].
    
Q2: Can I run this reaction at room temperature to be safe?

A: Generally, no . While some highly active catalysts (e.g., Pd(dtbpf)Cl2) function at RT, the standard robust systems (Pd(PPh3)4 or Pd(dppf)Cl2) require thermal activation to facilitate the transmetalation step, which is often the rate-determining step in heterocyclic Suzuki couplings involving boronic acids [3]. Running too cold results in stalled reactions and difficult workups due to unreacted boronic acid sludge.

Q3: I see a "Des-chloro" impurity (5-phenylpyridine-3-carboxaldehyde). What happened?

A: This is a classic symptom of overheating or excessive hydride sources .

  • Cause: At high temperatures (>95°C),

    
    -hydride elimination from alkyl-palladium species (or hydride donation from the solvent/base) can reduce the C–Cl bond.
    
  • Fix: strictly limit temperature to 85°C and ensure your solvent (e.g., 1,4-dioxane) is free of peroxides which can accelerate radical decomposition pathways.

Validated Experimental Protocol

Method: Site-Selective Suzuki-Miyaura Coupling Substrate: 5-Bromo-2-chloropyridine-3-carboxaldehyde Reagent: Phenylboronic Acid

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
5-Br-2-Cl-pyridine-3-CHO 1.0SubstratePurity >97% essential to prevent catalyst poisoning.
Phenylboronic Acid 1.1Coupling PartnerSlight excess accounts for protodeboronation side-reaction.
Pd(PPh3)4 0.03-0.05CatalystTetrakis is preferred for high chemoselectivity over Pd(II) sources.
Na2CO3 (2M aq) 2.5BaseAqueous base is required for boronate activation.
1,4-Dioxane [0.2 M]SolventHigh boiling point ether; stabilizes Pd intermediates.
Step-by-Step Procedure
  • Inerting: Charge a 3-neck round bottom flask with the substrate, phenylboronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (

    
    ) or Argon three times . (Oxygen is the enemy of Pd(0)).
    
  • Solvation: Add degassed 1,4-dioxane. Stir until solids are dispersed.

  • Activation: Add the degassed 2M Na2CO3 solution via syringe. The mixture may turn biphasic.

  • Ramp: Heat the oil bath to 85°C .

    • Checkpoint: Do not overshoot 90°C. Use an internal temperature probe if scaling >10g.

  • Monitoring: Monitor by HPLC/TLC at 2 hours.

    • Target: Disappearance of bromide starting material.

    • Stop Condition: If des-chloro impurity > 2%, cool immediately.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Heptane or Flash Column Chromatography (Hex/EtOAc gradient).

Troubleshooting Logic & Visualizations

Visual 1: Reaction Pathway & Thermal Failure Points

ReactionPathway Start 5-Bromo-2-chloropyridine- 3-carboxaldehyde Pd_Insert Oxidative Addition (Pd Insert at C-Br) Start->Pd_Insert Pd(0), 80°C Side_HighTemp FAILURE (Overheating): Pd Insert at C-Cl (Bis-coupling / De-Cl) Start->Side_HighTemp >95°C Transmetal Transmetalation (Phenyl Boronate) Pd_Insert->Transmetal Base, 80°C Pd_Insert->Side_HighTemp >95°C Product TARGET: 2-Chloro-5-phenylpyridine- 3-carboxaldehyde Transmetal->Product Reductive Elim. Side_LowTemp FAILURE (Underheating): Stalled Cycle (Low Conversion) Transmetal->Side_LowTemp <60°C

Caption: Figure 1. Chemoselective pathway.[1] The solid blue line represents the optimal 80°C trajectory. Red dashed lines indicate thermal deviation risks.

Visual 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Identified Yield Low Yield (<50%) Issue->Yield Purity Impurity: Des-Chloro Issue->Purity Color Catalyst turns Black instantly Issue->Color Yield_Sol Check Temp > 75°C? Check Degassing (O2 poisons Pd)? Yield->Yield_Sol Purity_Sol Temp was > 90°C. Reduce Temp to 80°C. Reduce Rxn Time. Purity->Purity_Sol Color_Sol Pd Precipitated. 'Pd Black' formation. Add excess Ligand (PPh3). Color->Color_Sol

Caption: Figure 2. Rapid diagnostic logic for common synthesis failures.

Alternative Approaches (Cryogenic)

If the Suzuki route fails due to boronic acid instability, the Lithiation-Formylation route is the backup.

  • Mechanism: Lithium-Halogen exchange on 2-chloro-5-phenylpyridine followed by DMF quench.

  • Temperature Requirement: -78°C (Strict) .

  • Risk: At temperatures > -60°C, the lithiated pyridine species is unstable and will undergo "Dance" rearrangement or elimination to form a pyridyne intermediate [4].

  • Recommendation: Use the Suzuki route (Method A) unless you already possess the 2-chloro-5-phenylpyridine core.

References

  • BenchChem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. (Analogous chemistry for halogenated N-heterocycles). Available at:

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (Detailed temp optimization for pyridine coupling). Available at:

  • Organic Syntheses. Synthesis of Pyridine Derivatives via Electrophilic Activation.[2] Org.[3][4][5][6][7] Synth. 2012, 89, 549-561. (General pyridine handling). Available at: [4]

  • ChemicalBook. Synthesis of 2-Chloroquinoline-3-carbaldehyde via Lithiation. (Cryogenic protocols for chloro-pyridine aldehydes). Available at:

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-Chloro-5-phenylpyridine-3-carboxaldehyde and its precursors before handling.

Sources

Reference Data & Comparative Studies

Validation

Unveiling the Molecule: An Introduction to 2-Chloro-5-phenylpyridine-3-carboxaldehyde

An In-Depth Technical Guide to the LC-MS Fragmentation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde and Comparative Analytical Methodologies For researchers, scientists, and drug development professionals, the precise s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the LC-MS Fragmentation of 2-Chloro-5-phenylpyridine-3-carboxaldehyde and Comparative Analytical Methodologies

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation of 2-chloro-5-phenylpyridine-3-carboxaldehyde, a substituted pyridine of interest in pharmaceutical and agrochemical research.[1] In the absence of specific published fragmentation data for this exact molecule, this guide synthesizes established principles of mass spectrometry to propose a theoretical fragmentation pathway.[2][3][4] Furthermore, we will objectively compare the capabilities of LC-MS with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, providing a holistic perspective for its characterization.

Substituted pyridines are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceutical and agricultural agents.[1] The title compound, 2-chloro-5-phenylpyridine-3-carboxaldehyde, presents a unique analytical challenge due to its combination of a halogenated pyridine ring, a phenyl substituent, and a reactive aldehyde group. Understanding its behavior under mass spectrometric conditions is crucial for its identification, quantification, and metabolism studies. LC-MS, with its high sensitivity and selectivity, stands as a primary tool for the analysis of such non-volatile compounds.[5]

Hypothesized LC-MS Fragmentation Pathway

Under typical positive ion electrospray ionization (ESI+), the aldehyde group is a likely site of protonation, yielding a protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) is expected to initiate fragmentation cascades influenced by the electronic effects of the chloro, phenyl, and carboxaldehyde substituents.

Proposed Key Fragmentation Reactions

The fragmentation of the protonated molecule of 2-chloro-5-phenylpyridine-3-carboxaldehyde is anticipated to proceed through several key pathways:

  • Loss of Carbon Monoxide (CO): A characteristic fragmentation of protonated aromatic aldehydes is the neutral loss of carbon monoxide (28 Da).[3]

  • Loss of Chlorine Radical (•Cl): Cleavage of the carbon-chlorine bond can lead to the loss of a chlorine radical.

  • Loss of the Phenyl Group (C₆H₅•): Fragmentation can occur at the bond connecting the phenyl group to the pyridine ring.

  • Ring Cleavage: At higher collision energies, fragmentation of the pyridine ring itself is possible.

The following diagram illustrates the hypothesized fragmentation pathways.

fragmentation_pathway M_H [M+H]⁺ 2-Chloro-5-phenylpyridine -3-carboxaldehyde frag1 Loss of CO M_H->frag1 frag2 Loss of •Cl M_H->frag2 frag3 Loss of C₆H₅• M_H->frag3 ion1 [M+H-CO]⁺ frag1->ion1 frag4 Further Fragmentation ion1->frag4 ion2 [M+H-Cl]⁺ frag2->ion2 ion3 [M+H-C₆H₅]⁺ frag3->ion3 ion4 Smaller Fragments frag4->ion4

Caption: Hypothesized fragmentation pathway of protonated 2-chloro-5-phenylpyridine-3-carboxaldehyde.

Predicted Mass-to-Charge Ratios

The following table summarizes the predicted mass-to-charge (m/z) ratios for the key ions in the positive ion mode.

Ion DescriptionProposed StructurePredicted m/z
Protonated Molecule[C₁₂H₉ClNO]⁺218.04
Loss of CO[C₁₁H₉ClN]⁺190.04
Loss of Cl[C₁₂H₉NO]⁺182.07
Loss of C₆H₅[C₆H₄ClNO]⁺141.00

Comparative Analysis of Analytical Techniques

While LC-MS is a powerful tool, a comprehensive characterization of 2-chloro-5-phenylpyridine-3-carboxaldehyde benefits from the complementary information provided by other analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for volatile and thermally stable compounds.[6]

  • Advantages:

    • High chromatographic resolution, allowing for the separation of closely related isomers.

    • Extensive and standardized electron ionization (EI) libraries for compound identification.

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable. The target molecule may require derivatization to improve its volatility, which adds a step to sample preparation.[7]

    • Potential for thermal degradation of the aldehyde functionality in the hot injector.

For 2-chloro-5-phenylpyridine-3-carboxaldehyde, GC-MS could be a viable option, potentially after derivatization of the aldehyde group to form a more stable oxime or hydrazone derivative.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the chemical structure and connectivity of atoms.

  • Advantages:

    • Non-destructive technique.

    • Provides unambiguous structural elucidation through various 1D and 2D experiments (¹H, ¹³C, COSY, HSQC, HMBC).

    • Quantitative capabilities (qNMR).

  • Disadvantages:

    • Relatively low sensitivity compared to MS, requiring larger sample amounts.[9][10]

    • Complex spectra for molecules with many interacting protons.

For confirming the synthesis and structure of 2-chloro-5-phenylpyridine-3-carboxaldehyde, NMR is indispensable. For instance, the aldehyde proton would exhibit a characteristic downfield chemical shift (around 9-10 ppm) in the ¹H NMR spectrum.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Advantages:

    • Provides rapid identification of key functional groups.

    • Can be used for both qualitative and quantitative analysis.

  • Disadvantages:

    • Provides limited information on the overall molecular structure and connectivity.

    • Complex spectra can be difficult to interpret fully.

In the IR spectrum of 2-chloro-5-phenylpyridine-3-carboxaldehyde, characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C-Cl stretch, and aromatic C=C and C-H vibrations would be expected.[12][13][14]

Experimental Protocol: LC-MS/MS Analysis

The following is a detailed, step-by-step methodology for the analysis of 2-chloro-5-phenylpyridine-3-carboxaldehyde using a standard LC-MS/MS system.

Sample Preparation
  • Prepare a stock solution of the compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Perform serial dilutions to create working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • For analysis in complex matrices (e.g., plasma, tissue homogenates), a protein precipitation or solid-phase extraction (SPE) step would be necessary to remove interferences.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS Scan Mode: Full scan from m/z 50 to 500.

  • MS/MS Scan Mode: Product ion scan of the precursor ion at m/z 218.04, with collision energy ramped from 10 to 40 eV to observe the fragmentation pattern.

The following diagram illustrates the experimental workflow.

experimental_workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis stock Stock Solution (1 mg/mL) dilution Serial Dilutions stock->dilution injection Inject Sample dilution->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution column->gradient esi ESI+ Ionization gradient->esi ms1 Full Scan (MS1) esi->ms1 cid Collision-Induced Dissociation ms1->cid ms2 Product Ion Scan (MS2) cid->ms2 analysis Fragmentation Pattern Analysis ms2->analysis

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion

The structural characterization of 2-chloro-5-phenylpyridine-3-carboxaldehyde requires a multi-faceted analytical approach. LC-MS/MS provides unparalleled sensitivity for detecting and proposing the fragmentation of the molecule, with key predicted losses of carbon monoxide and chlorine. While this guide presents a theoretically derived fragmentation pathway, it serves as a robust starting point for experimental verification. For unambiguous structure confirmation and a holistic understanding of the molecule's properties, the integration of GC-MS, NMR, and IR spectroscopy is highly recommended. This comprehensive analytical toolkit empowers researchers to confidently identify and characterize novel chemical entities in the dynamic landscape of drug discovery and development.

References

  • Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. SPIE Digital Library. [Link]

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. J-Stage. [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. ResearchGate. [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. PubMed. [Link]

  • Chapter 2: Infrared Spectroscopy. [Link]

  • Pyridine-Containing schiff base derivatives for the struxtural determination of long-chain aldehydes by gas chromatography combined with mass spectrometry. ACS Publications. [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. NRC Research Press. [Link]

  • Comparison between LC-MS, GC-MS, and NMR platforms. ResearchGate. [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • LC-MS VS GC-MS: What's the Difference. MetwareBio. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS Publications. [Link]

  • Comparison of NMR and MS | Metabolomics. EMBL-EBI. [Link]

  • (a) GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min radiation time). ResearchGate. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • GC-MS vs LC-MS. ResolveMass Laboratories Inc. [Link]

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link]

  • Pyridine: CAS # 110-86-1 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Restek. [Link]

  • Characterization and Determination of Aldehydes by the Ultraviolet Spectral Changes Resulting from Acetal Formation. ACS Publications. [Link]

  • a¹H NMR spectrum of pyridine-3-carboxaldehyde; b¹H NMR spectrum of the... ResearchGate. [Link]

  • Overview of Analytical Methods Used for Chemical Characterization of Pyrolysis Bio-oil | Energy & Fuels. ACS Publications. [Link]

  • ¹H NMR Spectra and Interpretation. Chemistry LibreTexts. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-phenylpyridine-3-carboxaldehyde

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS No. 176433-57-1).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Chloro-5-phenylpyridine-3-carboxaldehyde (CAS No. 176433-57-1). As a chlorinated aromatic aldehyde, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights that go beyond standard procedural lists to explain the causality behind each recommendation.

Foundational Knowledge: Hazard Profile

Understanding the inherent risks of 2-Chloro-5-phenylpyridine-3-carboxaldehyde is the cornerstone of its safe management. The primary hazards associated with this compound validate the stringent handling and disposal procedures outlined in this guide.[1][2][3] This compound is classified as a combustible liquid that is corrosive and harmful if inhaled.[1] It can cause severe skin burns, eye damage, and may trigger an allergic skin reaction.[1]

Hazard ClassificationDescriptionGHS PictogramPrecautionary Rationale
Skin Corrosion/Irritation Causes severe skin burns.[1]CorrosiveRequires the use of chemical-resistant gloves and a lab coat to prevent direct contact.
Serious Eye Damage Causes serious eye damage.[1]CorrosiveMandates the use of safety goggles or a face shield. Eyewash stations must be accessible.
Acute Inhalation Toxicity Harmful if inhaled. May cause respiratory irritation.[1][4]Health HazardAll handling must be performed in a certified chemical fume hood to prevent vapor inhalation.
Skin Sensitization May cause an allergic skin reaction.[1]Health HazardHighlights the importance of avoiding all skin contact, as even small exposures can lead to sensitization.
Combustible Liquid Can ignite when exposed to a source of ignition.[1]FlammableProhibits the presence of open flames, sparks, or hot surfaces near storage and handling areas.

Prerequisite for Disposal: Safe Handling and Storage

Proper disposal begins with correct handling and storage from the moment the compound arrives in the laboratory. These steps are critical to prevent accidental releases and exposures.

Engineering Controls and Personal Protective Equipment (PPE)

Your primary line of defense is to minimize exposure through engineering controls.

  • Ventilation: Always handle 2-Chloro-5-phenylpyridine-3-carboxaldehyde inside a certified chemical fume hood.[1][5][6] This is non-negotiable and protects against the inhalation of harmful vapors.[1]

  • Personal Protective Equipment (PPE): A robust PPE ensemble is your last line of defense.

    • Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[5]

    • Hand Protection: Use nitrile or other chemical-resistant gloves. Always inspect gloves for tears or punctures before use and wash hands thoroughly after handling.[4]

    • Body Protection: A fully buttoned, flame-retardant lab coat is mandatory. For larger quantities, consider a chemical-resistant apron.[6]

Storage Protocols
  • Container: Keep the compound in its original, tightly sealed container.[1][5][7]

  • Location: Store in a cool, dry, and well-ventilated area designated for corrosive and combustible materials.[1][5] The storage location should be protected from direct sunlight and heat sources.[1][8]

  • Segregation: This compound is incompatible with strong acids, bases, and oxidizing agents.[1][8] Store it separately from these chemicals to prevent dangerous reactions. A chemical compatibility chart should always be consulted.[9][10][11]

Immediate Response: Spill and Exposure Procedures

In the event of an accidental release, a swift and correct response is critical to mitigating harm.

Spill Response Workflow

The following workflow outlines the immediate steps to take in the event of a spill.

Spill_Response A Spill Detected B Alert personnel and evacuate immediate area A->B C Remove all ignition sources (e.g., turn off hot plates, equipment) B->C D If safe, increase ventilation (ensure fume hood is operational) C->D E Don appropriate PPE (gloves, goggles, lab coat, respirator if needed) D->E F Contain the spill with inert absorbent material (e.g., sand, vermiculite, chemical binder) E->F G Carefully collect absorbed material using non-sparking tools F->G H Place waste in a labeled, sealable hazardous waste container G->H I Decontaminate the spill area with an appropriate solvent, followed by soap and water H->I J Dispose of all contaminated materials as hazardous waste I->J

Caption: Workflow for responding to a chemical spill.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][6] Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth).[1] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[1]

Core Directive: Proper Disposal Procedures

Disposal of 2-Chloro-5-phenylpyridine-3-carboxaldehyde and its contaminated waste is strictly regulated. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3] All waste containing this compound must be treated as hazardous waste.[6]

Disposal Decision-Making Framework

The choice of disposal method depends on institutional capabilities and local regulations. This decision tree provides a logical path for compliant disposal.

Disposal_Decision start Waste Generated (Pure compound, contaminated material, or solution) collect Collect in a designated, properly labeled hazardous waste container start->collect q1 Is this part of a validated in-lab neutralization protocol approved by EHS? contact_ehs Arrange for pickup by a licensed hazardous waste disposal company q1->contact_ehs No (Standard & Recommended Path) neutralize Perform chemical treatment (e.g., alkaline hydrolysis) as the final step of the experiment q1->neutralize Yes separate Segregate Halogenated Waste from Non-Halogenated Waste collect->separate separate->q1 incineration Ultimate Disposal via High-Temperature Incineration with flue gas scrubbing contact_ehs->incineration test Test treated effluent to confirm destruction and neutral pH before disposal neutralize->test

Caption: Decision tree for selecting the appropriate disposal route.

Method 1: Licensed Hazardous Waste Disposal (Standard Protocol)

This is the most common, safest, and highly recommended method for all research laboratories.

  • Waste Collection: Collect all waste containing 2-Chloro-5-phenylpyridine-3-carboxaldehyde (including residues, contaminated PPE, and absorbent materials) in a designated, leak-proof, and chemically compatible container.

  • Segregation: Always maintain separate waste streams for halogenated and non-halogenated organic compounds.[12] This is crucial as disposal costs and methods differ significantly.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("2-Chloro-5-phenylpyridine-3-carboxaldehyde"), and the associated hazards (Corrosive, Combustible).

  • Storage: Store the sealed waste container in a designated satellite accumulation area, ensuring it is away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed hazardous waste disposal company.[13] These companies will transport the waste to a permitted facility for final disposal, typically via high-temperature incineration.[14][15]

Method 2: Incineration

For halogenated organic compounds, high-temperature incineration is the preferred ultimate disposal technology.[14][15]

  • Mechanism: The process destroys the organic molecule at temperatures typically exceeding 850°C.

  • Byproduct Control: A critical component of this process for chlorinated compounds is the use of "scrubbers" or "caustic scrubbing" in the incinerator's exhaust system.[14] This is necessary to neutralize the hydrogen chloride (HCl) gas that is formed during combustion, preventing its release into the atmosphere as a corrosive pollutant.

Method 3: In-Lab Chemical Treatment (Advanced Users Only)

While chemical treatment to dechlorinate and degrade the molecule is theoretically possible, it is a hazardous and complex procedure that should not be attempted without specific expertise, a validated protocol, and explicit approval from your institution's safety office. Methods like alkaline hydrolysis or oxidation using Fenton's reagent can break down halogenated aromatic compounds but are resource-intensive and can be exothermic.[16] These methods must be incorporated as the final step of an experimental procedure and are not a standalone disposal technique.[17]

References

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Overview - 2-Chloro-5-phenylpyridine-3-carboxaldehyde. ECHA. [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. [Link]

  • MSDS of 2-Chloro-5-(2-fluorophenyl)-1H-pyrrole-3-carbonitrile. (2022, May 12). Capot Chemical. [Link]

  • Chemical Compatibility Chart. (2024, April 19). Walchem. [Link]

  • Chemical Compatibility Database. Cole-Parmer. [Link]

  • Disposal Options and Requirements for Polychlorinated Biphenyl Waste. (2024, May 2). Washington State Department of Ecology. [Link]

  • Chemical Compatibility Calculator. DWK Life Sciences. [Link]

Sources

Handling

Personal protective equipment for handling 2-Chloro-5-phenylpyridine-3-carboxaldehyde

CAS: 176433-57-1 | Structure: Halogenated Biaryl Aldehyde Executive Summary & Operational Context Audience: Medicinal Chemists & Process Engineers Context: This compound is a high-value intermediate, typically employed i...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 176433-57-1 | Structure: Halogenated Biaryl Aldehyde

Executive Summary & Operational Context

Audience: Medicinal Chemists & Process Engineers Context: This compound is a high-value intermediate, typically employed in Suzuki-Miyaura cross-couplings or reductive aminations. Its dual functionality—the electrophilic aldehyde and the oxidative-addition-ready aryl chloride—makes it versatile but chemically sensitive.

The Core Challenge: Beyond standard toxicity, the primary operational risk is oxidative degradation . The aldehyde moiety at the C3 position is susceptible to autoxidation, converting the solid to its corresponding carboxylic acid (2-chloro-5-phenylnicotinic acid). This impurity alters stoichiometry in downstream couplings and complicates purification.

Immediate Directive:

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Handling: Minimize air exposure; handle within a fume hood using static-dissipative tools.

  • Waste: Segregate as Halogenated Organic Waste .

Risk Assessment & Hazard Identification

Based on structural pharmacophores and surrogate data (2-Chloro-5-pyridinecarboxaldehyde).[1]

Hazard ClassGHS CodeDescriptionOperational Implication
Skin Irritation H315 Causes skin irritation.Pyridine derivatives can penetrate the stratum corneum; potential for dermatitis.
Eye Irritation H319 Causes serious eye irritation.[2][3]Aldehyde vapors/dust are lachrymators. Contact causes immediate stinging/redness.
STOT - SE H335 May cause respiratory irritation.[2]Inhalation of dust triggers mucosal inflammation.
Reactivity N/A Air Sensitive.[3][4]Critical: Spontaneous oxidation to acid upon prolonged air exposure.

Expert Insight: While H315/H319 are standard, the "hidden" hazard is the potential for sensitization common to reactive aldehydes. Treat all dust as a potential sensitizer.

Personal Protective Equipment (PPE) Matrix

Objective: Create a barrier against transdermal absorption and inhalation of fine particulates.

PPE CategoryStandard RequirementAdvanced/Specific SpecificationRationale (Causality)
Hand Protection Nitrile Gloves Thickness: ≥ 0.11 mmTechnique: Double-gloving recommended for solutions.Halogenated pyridines can permeate thin latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory Fume Hood Face Velocity: 80–100 fpmBackup: N95/P100 respirator if hood unavailable.Engineering controls (Hood) are superior to PPE. P100 is required only if weighing outside a hood (not recommended) due to fine particle size.
Eye Protection Safety Glasses Side Shields: MandatoryGoggles: Required for large scale (>10g) or powder transfer.Fine organic powders drift unpredictably. Goggles seal the ocular cavity against airborne dust that glasses might miss.
Body Lab Coat Material: Cotton/Poly blend (Fire Resistant preferred).Standard protection against solid spills.[5]

Operational Protocol: Safe Handling & Weighing

Designed to maintain chemical purity and operator safety.

Phase A: Preparation
  • Environment Check: Verify fume hood certification sticker is current. Clear the sash area.

  • Static Control: Dry organic powders (MP 91-98°C) are prone to static charge.

    • Action: Use an antistatic gun on the weighing boat or use a grounded metal spatula.

    • Why: Static discharge scatters the compound, creating an inhalation hazard and loss of mass.

Phase B: Weighing & Transfer
  • Inert Weighing (Best Practice): If possible, tare the vial under nitrogen, add solid rapidly in air, and immediately purge/cap.

  • Solvent Choice: If preparing a stock solution, avoid protic solvents (methanol/ethanol) if storing for long periods, as hemiacetal formation can occur. Preferred solvents: DCM, THF, or DMF (anhydrous).

  • Cleanup: Wipe the balance area with a wet tissue (solvent-dampened) immediately. Do not use compressed air to blow dust away.

Phase C: Reaction Setup
  • Purge: Evacuate the reaction vessel and backfill with Nitrogen before heating.

  • Temperature: Do not overheat during dissolution. Aldehydes can disproportionate (Cannizzaro reaction) under basic conditions at high heat.

Visualized Workflows

Diagram 1: Handling & Hierarchy of Controls

This workflow illustrates the decision logic for safe handling based on the physical state of the material.

HandlingProtocol Start Start: Receive Material (CAS 176433-57-1) Storage Storage Condition: 2-8°C | Inert Gas (N2/Ar) Start->Storage CheckState Check Physical State Storage->CheckState Solid Solid (Powder) CheckState->Solid Solution Solution (DCM/THF) CheckState->Solution Weighing Weighing Protocol: 1. Fume Hood (Sash <18") 2. Antistatic Tools 3. Avoid Drafts Solid->Weighing Dust Hazard Transfer Liquid Transfer: 1. Double Nitrile Gloves 2. Syringe/Cannula Transfer 3. Avoid Aerosol Solution->Transfer Splash/Vapor Hazard Reaction Reaction Setup: Inert Atmosphere Required (Prevent Oxidation) Weighing->Reaction Transfer->Reaction

Caption: Operational logic flow ensuring containment of dust (solids) and vapors (solutions) while preserving chemical stability.

Diagram 2: Emergency Response & Spill Logic

Immediate actions to take in the event of accidental release.

SpillResponse Spill Accidental Release Assess Assess Volume & Form Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Solution Spill Assess->WetSpill ActionDry Action: 1. Do NOT Sweep (Dust) 2. Cover with wet paper towel 3. Scoop into bag DrySpill->ActionDry ActionWet Action: 1. Absorb (Vermiculite/Pads) 2. Do NOT use paper (flammability) 3. Place in sealed jar WetSpill->ActionWet Disposal Disposal: Label as 'Halogenated Organic' Contact EHS ActionDry->Disposal ActionWet->Disposal

Caption: Step-by-step decision tree for mitigating spills, emphasizing dust suppression for solids and containment for liquids.

Disposal & Environmental Compliance

Waste Stream Classification: This compound contains a Chlorine atom and a Pyridine ring. It must be classified as Halogenated Organic Waste .

Disposal Protocol:

  • Segregation: Never mix with acidic waste streams. Pyridine derivatives are basic; mixing with strong acids can generate heat.

  • Labeling: Label clearly with full chemical name and "Halogenated Solvent/Solid."

  • Destruction Method: The preferred method is high-temperature incineration equipped with a scrubber to neutralize Nitrogen Oxides (NOx) and Hydrogen Chloride (HCl) gases generated during combustion.

Warning: Do not dispose of down the drain. Halogenated compounds are persistent environmental pollutants and toxic to aquatic life (H412).

References

  • ChemWhat. (2025). 2-Chloro-5-phenylpyridine-3-carboxaldehyde CAS# 176433-57-1 Data. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide: Halogenated Organic Waste. Retrieved from [Link]

Sources

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